Product packaging for Ethyl 2-(2,6-difluorophenyl)acetate(Cat. No.:CAS No. 680217-71-4)

Ethyl 2-(2,6-difluorophenyl)acetate

Cat. No.: B1304011
CAS No.: 680217-71-4
M. Wt: 200.18 g/mol
InChI Key: VFRKTYPWLLOMFK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluorophenyl)acetate is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B1304011 Ethyl 2-(2,6-difluorophenyl)acetate CAS No. 680217-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKTYPWLLOMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381906
Record name ethyl 2-(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680217-71-4
Record name ethyl 2-(2,6-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic strategies, including the preparation of the precursor 2,6-difluorophenylacetic acid and its subsequent esterification. Experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application and scale-up.

Introduction

This compound (CAS No. 680217-71-4) is a valuable building block in medicinal chemistry. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide outlines the primary methods for its preparation, focusing on practical and reproducible laboratory procedures.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-stage process:

  • Synthesis of 2,6-Difluorophenylacetic Acid: This precursor can be prepared from various starting materials, with the hydrolysis of (2,6-difluorophenyl)acetonitrile being a common approach.

  • Esterification of 2,6-Difluorophenylacetic Acid: The carboxylic acid is then converted to its ethyl ester via standard esterification methods, such as the Fischer esterification or through the formation of an acyl chloride intermediate.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., (2,6-difluorophenyl)acetonitrile) Precursor 2,6-Difluorophenylacetic Acid Start->Precursor Hydrolysis Target This compound Precursor->Target Esterification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,6-Difluorophenylacetic Acid via Hydrolysis of (2,6-Difluorophenyl)acetonitrile

This method involves the conversion of the nitrile group of (2,6-difluorophenyl)acetonitrile to a carboxylic acid. Both acidic and basic hydrolysis can be employed.

Protocol for Acidic Hydrolysis:

A detailed protocol for the acidic hydrolysis of a similar compound, benzyl cyanide, can be adapted for this synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of water and concentrated sulfuric acid is prepared.

  • Reagent Addition: (2,6-Difluorophenyl)acetonitrile is added to the acidic solution.

  • Reaction: The mixture is heated to reflux with vigorous stirring for several hours to ensure complete hydrolysis.

  • Workup: After cooling, the reaction mixture is poured into cold water to precipitate the crude 2,6-difluorophenylacetic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material (2,6-Difluorophenyl)acetonitrile
Reagents Sulfuric Acid, Water
Reaction Time 3 - 5 hours
Reaction Temperature Reflux
Purity (after recrystallization) >97%
Synthesis of this compound

Two primary methods for the esterification of 2,6-difluorophenylacetic acid are presented below.

This is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Fischer_Esterification reagents {2,6-Difluorophenylacetic Acid | Ethanol (excess)} reaction Reflux reagents->reaction catalyst H₂SO₄ (catalyst) catalyst->reaction product This compound reaction->product

Caption: Fischer esterification of 2,6-difluorophenylacetic acid.

Experimental Protocol:

  • Reaction Setup: A mixture of 2,6-difluorophenylacetic acid and an excess of absolute ethanol is placed in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the excess ethanol is removed by distillation. The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.

ParameterValue
Starting Material 2,6-Difluorophenylacetic Acid
Reagents Absolute Ethanol, Sulfuric Acid (catalytic)
Reaction Time 2 - 4 hours
Reaction Temperature Reflux
Expected Yield High

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol to form the ester. This approach is often faster and can be performed under milder conditions than Fischer esterification.

Acyl_Chloride_Esterification Acid 2,6-Difluorophenylacetic Acid AcylChloride 2-(2,6-Difluorophenyl)acetyl Chloride Acid->AcylChloride SOCl₂ or (COCl)₂ Ester This compound AcylChloride->Ester Ethanol, Base (e.g., Pyridine)

Caption: Esterification via an acyl chloride intermediate.

Experimental Protocol:

Step 1: Formation of 2-(2,6-Difluorophenyl)acetyl Chloride

  • Reaction Setup: 2,6-Difluorophenylacetic acid is dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

  • Reagent Addition: Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.

  • Reaction: The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: The crude 2-(2,6-difluorophenyl)acetyl chloride is dissolved in a dry, inert solvent (e.g., dichloromethane).

  • Reagent Addition: The solution is cooled in an ice bath, and a mixture of absolute ethanol and a base (e.g., pyridine or triethylamine) is added dropwise with stirring. The base is used to neutralize the HCl generated during the reaction.

  • Reaction: The reaction is typically stirred at room temperature for a few hours until completion (monitored by TLC).

  • Workup: The reaction mixture is washed with water, dilute hydrochloric acid (to remove the base), and then with a saturated sodium bicarbonate solution.

  • Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation.

ParameterValue
Starting Material 2,6-Difluorophenylacetic Acid
Reagents (Step 1) Thionyl Chloride or Oxalyl Chloride
Reagents (Step 2) Absolute Ethanol, Pyridine or Triethylamine
Reaction Time Typically shorter than Fischer Esterification
Reaction Temperature Room temperature or gentle heating
Expected Yield Generally high

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that yields can vary depending on the specific reaction conditions and scale.

Synthetic StepStarting MaterialProductKey ReagentsTypical Yield (%)
Acid Synthesis (2,6-Difluorophenyl)acetonitrile2,6-Difluorophenylacetic AcidH₂SO₄, H₂O>80
Fischer Esterification 2,6-Difluorophenylacetic AcidThis compoundEthanol, H₂SO₄85 - 95
Acyl Chloride Route 2,6-Difluorophenylacetic AcidThis compoundSOCl₂, Ethanol, Pyridine90 - 98

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of 2,6-difluorophenylacetic acid. Both the Fischer esterification and the acyl chloride route offer high yields and are amenable to laboratory-scale synthesis. The choice of method may depend on factors such as the availability of reagents, desired reaction time, and sensitivity of other functional groups in more complex substrates. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

An In-depth Technical Guide to Ethyl 2-(2,6-difluorophenyl)acetate (CAS: 680217-71-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a difluorinated phenyl ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The fluorine substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, spectral analysis, and its emerging role as a key pharmaceutical intermediate.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are also included.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 680217-71-4[2]
Molecular Formula C₁₀H₁₀F₂O₂[2]
Molecular Weight 200.18 g/mol [2]
Physical Form (at 20°C) Liquid[1]
Purity (typical) ≥98% (GC)[1]
Boiling Point (Predicted) 221.9 ± 25.0 °C[2]
Density (Predicted) 1.20 ± 0.1 g/cm³[2]
LogP (Predicted) 2.07040[2]
PSA (Polar Surface Area) 26.30000[2]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the preparation of 2,6-difluorophenylacetic acid followed by its esterification.

Synthesis of 2,6-Difluorophenylacetic Acid

2,6-Difluorophenylacetic acid is a key precursor and can be synthesized from various starting materials. A common method involves the hydrolysis of 2,6-difluorobenzonitrile.

Synthesis_of_Acid Start 2,6-Difluorobenzonitrile Intermediate 2,6-Difluorobenzamide Start->Intermediate Hydrolysis (e.g., H₂O, high T) Product 2,6-Difluorophenylacetic Acid Intermediate->Product Further Hydrolysis

Caption: Synthesis of 2,6-difluorophenylacetic acid via hydrolysis.

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile

This protocol is based on general procedures for nitrile hydrolysis and may require optimization for this specific substrate.[3][4]

  • Materials:

    • 2,6-Difluorobenzonitrile

    • Deionized water

    • High-pressure reaction vessel

  • Procedure:

    • In a high-pressure reaction vessel, combine 2,6-difluorobenzonitrile and deionized water. The ratio of water to the nitrile can be varied.[4]

    • Seal the vessel and heat the mixture to a temperature in the range of 200-350°C. The reaction time can vary from 1 to 10 hours.[4]

    • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) to determine the formation of 2,6-difluorophenylacetic acid and the intermediate, 2,6-difluorobenzamide.[3]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 2,6-difluorophenylacetic acid, can be isolated by extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

Fischer Esterification of 2,6-Difluorophenylacetic Acid

The final step in the synthesis is the Fischer esterification of 2,6-difluorophenylacetic acid with ethanol in the presence of an acid catalyst.[5][6]

Fischer_Esterification Reactant1 2,6-Difluorophenylacetic Acid Product This compound Reactant1->Product Reactant2 Ethanol Reactant2->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

Caption: Fischer esterification of 2,6-difluorophenylacetic acid.

Experimental Protocol: Fischer Esterification

The following is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[7][8][9]

  • Materials:

    • 2,6-Difluorophenylacetic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (or another suitable acid catalyst)

    • Diethyl ether (or other suitable extraction solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-difluorophenylacetic acid in an excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation or column chromatography.

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the methylene and aromatic protons of the 2,6-difluorophenylacetyl moiety.

  • Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).[10][11]

  • Methylene group (CH₂): A singlet for the protons adjacent to the carbonyl group and the aromatic ring.

  • Aromatic protons: A complex multiplet pattern due to the fluorine-proton coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl.[12][13]

  • Aromatic carbons: Signals in the aromatic region, with splitting patterns due to carbon-fluorine coupling.

  • Ethyl group carbons: Two signals for the OCH₂ and CH₃ carbons.[8][12]

  • Methylene carbon (CH₂): A signal for the carbon between the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ester functional group.

  • C=O stretch: Expected in the range of 1750-1735 cm⁻¹.[14][15][16][17]

  • C-O stretch: Bands in the region of 1300-1000 cm⁻¹.[14]

  • C-F stretch: Absorptions characteristic of aryl fluorides.

  • C-H stretch: Signals for aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 200.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group.[18][19][20]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[21][22][23][24] The presence of the 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry for several reasons:

  • Metabolic Stability: The C-F bond is very strong, and the presence of fluorine atoms can block sites of metabolism, leading to an increased half-life of the drug.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Binding Interactions: The highly electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.

While specific drugs derived directly from this compound are not prominently documented, its structural motif is found in various biologically active compounds. Its utility lies in its ability to be readily incorporated into larger molecular scaffolds through standard organic transformations.

Drug_Development BuildingBlock This compound Intermediate Pharmaceutical Intermediates BuildingBlock->Intermediate Chemical Synthesis API Active Pharmaceutical Ingredients (APIs) Intermediate->API Further Elaboration

Caption: Role as a building block in drug development.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, primarily through the Fischer esterification of 2,6-difluorophenylacetic acid, is a well-established chemical transformation. The unique properties conferred by the difluorinated phenyl ring make it an attractive building block for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its potential in medicinal chemistry.

References

In-Depth Technical Guide to the Physical Properties of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules, making a thorough understanding of its physicochemical properties crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

PropertyValueData TypeSource
Molecular Formula C₁₀H₁₀F₂O₂[1]
Molecular Weight 200.18 g/mol [1]
Physical Form Liquid (at 20°C)ExperimentalAK Scientific
Boiling Point 221.9 ± 25.0 °CPredicted[1]
Melting Point Not available
Density 1.25 ± 0.1 g/cm³Predicted[1]
Refractive Index Not available
Solubility Not available

Experimental Protocols

To facilitate the experimental determination of the key physical properties of this compound, the following detailed methodologies are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation or the capillary method are suitable techniques.

Method 1: Distillation

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus. The size of the distillation flask should be chosen such that the liquid fills it to about two-thirds of its volume.

  • Sample Preparation: Place a measured volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gradually heat the flask using a heating mantle or an oil bath.

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure. For higher accuracy, the distillation can be performed under reduced pressure and the boiling point corrected to standard pressure.

Method 2: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: Place a small amount of the liquid into a small-diameter test tube.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and heat the assembly in a heating bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Remove the heat source and allow the liquid to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Melting Point

Should this compound be a solid at lower temperatures or if impurities are suspected, its melting point can be determined.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: If the substance is solid, finely powder a small amount.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute near the expected melting point.

  • Melting Point Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Density

Density is a fundamental physical property that can be determined using several methods.

Method: Pycnometer

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Weight Measurement (Empty): Accurately weigh the empty pycnometer.

  • Weight Measurement (Filled): Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

  • Temperature Control: The measurement should be performed at a constant, recorded temperature.

  • Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the substance and is a valuable parameter for identification and purity assessment.

Method: Abbe Refractometer

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the scale. The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C.

Determination of Solubility

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.

Method: Shake-Flask Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed until the undissolved solute settles. Centrifugation may be used to aid separation.

  • Concentration Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC.

  • Solubility Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the characterization of the physical properties of this compound.

G Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Assessment (GC, NMR) Purification->Purity Verify Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint Density Density Measurement Purity->Density RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex Solubility Solubility Profiling Purity->Solubility

Caption: A logical workflow for the synthesis, purification, and subsequent characterization of the physical properties of a target compound.

G Decision Tree for Physical State & Corresponding Analysis Start Compound at Room Temperature IsLiquid Is the compound a liquid? Start->IsLiquid LiquidAnalysis Measure: - Boiling Point - Density - Refractive Index - Solubility IsLiquid->LiquidAnalysis Yes SolidAnalysis Measure: - Melting Point - Solubility (in various solvents) IsLiquid->SolidAnalysis No

Caption: A decision tree outlining the initial physical state assessment and the corresponding analytical pathways for a compound.

References

An In-Depth Technical Guide to Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug discovery, including its relationship to known anti-inflammatory pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Core Chemical and Physical Properties

This compound is a derivative of phenylacetic acid, featuring two fluorine atoms on the phenyl ring and an ethyl ester group. These structural features, particularly the fluorine substituents, can significantly influence the molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀F₂O₂[1][2][3]
Molecular Weight 200.18 g/mol [1][2][3]
CAS Number 680217-71-4[2]
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point 221.9 ± 25.0 °C (Predicted)[2]
Density 1.22 ± 0.1 g/cm³ (Predicted)[2]
LogP (Octanol-Water Partition Coefficient) 2.07040 (Predicted)[2]

Synthesis Protocol: Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,6-difluorophenylacetic acid, with ethanol in the presence of an acid catalyst.[4][5][6][7]

Overall Reaction

Fischer_Esterification reactant1 2,6-Difluorophenylacetic Acid reaction_point reactant1->reaction_point reactant2 Ethanol reactant2->reaction_point product This compound water Water reaction_point->product reaction_point->water catalyst H₂SO₄ (catalyst) Heat (Reflux) reaction_point->catalyst

Figure 1: Fischer Esterification Reaction.
Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
2,6-Difluorophenylacetic acidC₈H₆F₂O₂172.13
Anhydrous EthanolC₂H₅OH46.07
Concentrated Sulfuric AcidH₂SO₄98.08
Ethyl Acetate (for extraction)C₄H₈O₂88.11
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Saturated Sodium Chloride Solution (Brine)NaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorophenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.[7]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C, the boiling point of ethanol) and maintain this temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[7]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[7]

  • Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography.

Analytical Protocols

To ensure the purity and identity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final product and reaction intermediates.

  • Principle: The sample is dissolved in a mobile phase and pumped through a stationary phase (column). Separation is achieved based on the differential partitioning of the analyte between the two phases.

  • Typical Method Parameters:

    • Column: A reversed-phase column, such as a C18, is commonly used for compounds of this polarity.[8]

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.[8]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm or 265 nm).[8]

    • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile compounds like esters and can be used to determine purity and identify any volatile impurities.

  • Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte is carried by an inert gas (mobile phase) and interacts with the stationary phase lining the column.

  • Typical Method Parameters:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms).

    • Carrier Gas: Helium or Nitrogen.[9]

    • Injector Temperature: Set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).[9]

    • Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C to ensure elution of all components.

    • Detector: A Flame Ionization Detector (FID) is common for organic compounds. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for definitive identification of the compound and any impurities.[10]

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesized Product (Crude this compound) SamplePrep Sample Preparation (Dilution in appropriate solvent) Synthesis->SamplePrep HPLC HPLC Analysis (Purity Assessment) SamplePrep->HPLC GCMS GC-MS Analysis (Purity & Identity Confirmation) SamplePrep->GCMS Purity_Report Purity_Report HPLC->Purity_Report Chromatogram & Purity (%) Identity_Report Identity_Report GCMS->Identity_Report Mass Spectrum & Purity (%)

Figure 2: General Analytical Workflow.

Biological Relevance and Signaling Pathways

While specific biological activities for this compound are not extensively documented in public literature, its core structure, 2,6-difluorophenylacetic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1]

A structurally related and well-studied drug is Diflunisal, which contains a difluorophenyl moiety. Diflunisal's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation and pain.[2] It is plausible that derivatives of 2,6-difluorophenylacetic acid could be investigated for similar activities.

Prostaglandin Synthesis Pathway and NSAID Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes. COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a common precursor for various pro-inflammatory prostaglandins.[2] NSAIDs like Diflunisal exert their anti-inflammatory effects by blocking this enzymatic step.

Prostaglandin_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 COX Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A₂ COX COX-1 / COX-2 Enzymes NSAIDs NSAIDs (e.g., Diflunisal) NSAIDs->COX Inhibition

Figure 3: Prostaglandin Synthesis Pathway Inhibition.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and straightforward synthesis and analysis protocols. Its structural relationship to known anti-inflammatory agents suggests its potential as a precursor or starting point for the design and development of novel therapeutics targeting pathways such as prostaglandin synthesis. The information provided in this guide serves as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-(2,6-difluorophenyl)acetate. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on predicted data, correlated with known spectral data of analogous structures, and established principles of NMR spectroscopy. The information herein is intended to support research and development activities by providing a detailed interpretation of the expected spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The predictions were obtained using a combination of database-driven and algorithm-based prediction tools, providing a reliable estimate of the chemical shifts, multiplicities, and coupling constants.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Predicted Coupling Constant (J) in Hz
a~1.28Triplet (t)3H~7.1
b~4.22Quartet (q)2H~7.1
c~3.93Singlet (s)2H-
d, e~7.00 - 7.35Multiplet (m)3HJ(H-H)ortho: ~7-9, J(H-H)meta: ~2-3, J(H-F)ortho: ~7-10, J(H-F)meta: ~4-6

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

  • Ethyl Group Protons (a and b): The ethyl ester moiety gives rise to two characteristic signals. The methyl protons (a) appear as a triplet at approximately 1.28 ppm due to coupling with the adjacent methylene protons. The methylene protons (b) are observed as a quartet at around 4.22 ppm, resulting from coupling with the three methyl protons. The vicinal coupling constant (³J) for both the triplet and the quartet is predicted to be approximately 7.1 Hz, a typical value for freely rotating ethyl groups.

  • Methylene Bridge Protons (c): The two protons of the methylene group connecting the phenyl ring and the ester carbonyl (c) are expected to appear as a singlet at approximately 3.93 ppm. These protons are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity.

  • Aromatic Protons (d and e): The three protons on the 2,6-difluorophenyl ring (d and e) produce a complex multiplet in the aromatic region, predicted to be between 7.00 and 7.35 ppm. The complexity of this signal arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the 4-position (para to the acetate group) will be split by the two meta protons, and will also exhibit a long-range coupling to the two ortho fluorine atoms. The two equivalent protons at the 3- and 5-positions (meta to the acetate group) will be split by the para proton and will also show coupling to the adjacent ortho fluorine atoms. Typical ortho H-H coupling constants in benzene rings are around 7-9 Hz, while meta H-H couplings are smaller, in the range of 2-3 Hz. The ortho H-F coupling is expected to be in the range of 7-10 Hz, and the meta H-F coupling around 4-6 Hz. The overlap of these various splitting patterns results in a complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. Other potential solvents include acetone-d₆, and benzene-d₆.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern NMR instruments can also reference the residual solvent peak.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex multiplet of the aromatic protons.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable to cover the expected range of chemical shifts.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integration: Integrate the area under each signal to determine the relative number of protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled according to the assignments in the data table.

Caption: Molecular structure of this compound with proton environments labeled.

Spectroscopic Analysis of Ethyl 2-(2,6-difluorophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is an organic compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other advanced materials. The presence of the difluorinated phenyl ring can significantly influence the molecule's chemical reactivity, conformational preferences, and biological activity. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for acquiring the relevant data.

Note on Data: As of the compilation of this guide, specific, publicly available experimental spectroscopic data for this compound is limited. Therefore, to provide a representative and illustrative dataset, the following tables present the spectroscopic data for the closely related analog, Ethyl 2-(2,6-dichlorophenyl)acetate . The principles of spectral interpretation remain the same, and expected variations for the difluoro- compound will be discussed.

Data Presentation: Spectroscopic Data for Ethyl 2-(2,6-dichlorophenyl)acetate

The following tables summarize the key spectroscopic data for Ethyl 2-(2,6-dichlorophenyl)acetate, which serves as a predictive model for this compound.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 2-(2,6-dichlorophenyl)acetate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35Multiplet3HAromatic protons (Ar-H )
~4.19Quartet2HMethylene protons (-O-CH₂ -CH₃)
~4.01Singlet2HMethylene protons (-CH₂ -Ar)
~1.25Triplet3HMethyl protons (-O-CH₂-CH₃ )

Prediction for this compound: The chemical shifts of the aromatic protons are expected to be in a similar region, though the splitting pattern will be more complex due to strong coupling with the adjacent fluorine atoms. The signals for the ethyl group and the benzylic methylene protons should be in comparable positions.

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 2-(2,6-dichlorophenyl)acetate
Chemical Shift (δ) ppmAssignment
~170Carbonyl carbon (C =O)
~135Aromatic carbons attached to chlorine (Ar-C -Cl)
~130Aromatic methine carbons (Ar-C H)
~128Aromatic methine carbon (Ar-C H)
~61Methylene carbon (-O-C H₂-CH₃)
~40Methylene carbon (-C H₂-Ar)
~14Methyl carbon (-O-CH₂-C H₃)

Prediction for this compound: The carbon signals of the aromatic ring will show splitting due to carbon-fluorine coupling (C-F coupling), which is a key diagnostic feature. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected and will appear as doublets with large coupling constants.

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 2-(2,6-dichlorophenyl)acetate
Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O (Ester carbonyl) stretch
~1580, 1470Medium-WeakC=C (Aromatic ring) stretch
~1200StrongC-O (Ester) stretch
~780StrongC-Cl stretch
~2980MediumC-H (Aliphatic) stretch
~3060WeakC-H (Aromatic) stretch

Prediction for this compound: The spectrum is expected to be very similar, with the key difference being the presence of strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹. The C-Cl stretching band at ~780 cm⁻¹ would be absent.

Table 4: Mass Spectrometry (MS) Data of Ethyl 2-(2,6-dichlorophenyl)acetate
m/z RatioRelative Intensity (%)Assignment
232/234/236Varies[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes)
187/189High[M - OCH₂CH₃]⁺
159/161High[M - COOCH₂CH₃]⁺
88Medium[COOCH₂CH₃]⁺

Prediction for this compound: The molecular ion peak would be observed at m/z = 200. The isotopic pattern for chlorine will be absent. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC-MS system.

    • The compound will be vaporized and separated from the solvent on the GC column.

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways that are consistent with the observed peaks to further confirm the molecular structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

The Biological Frontier of Difluorophenylacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorophenylacetate derivatives represent a compelling class of small molecules with significant potential across various therapeutic areas. The introduction of fluorine atoms into the phenylacetic acid scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This technical guide provides an in-depth overview of the biological activities of difluorophenylacetate derivatives, focusing on their anticancer, anti-inflammatory, and antibacterial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to aid researchers in their drug discovery and development efforts.

Anticancer Activity

Difluorophenylacetate derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for novel cancer therapeutics.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various difluorophenylacetate and related derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Phenylacetamide Derivatives 3d derivativeMDA-MB-4680.6 ± 0.08
3d derivativePC-120.6 ± 0.08
3c derivativeMCF-70.7 ± 0.08
3d derivativeMCF-70.7 ± 0.4
3j (para nitro group)MDA-MB-4680.76 ± 0.09
4-Fluorophenylacetamide Derivatives 4-FPACA5490.00016[1]
Signaling Pathways in Anticancer Activity

While the precise signaling pathways for all difluorophenylacetate derivatives are still under investigation, studies on structurally similar compounds provide valuable insights. For instance, a coumarin derivative of 4-fluorophenylacetamide has been shown to induce apoptosis and cell cycle arrest in A549 non-small-cell lung cancer cells through the ROS-mediated p53 and PI3K/Akt signaling pathways[1].

The following diagram illustrates a plausible signaling cascade initiated by a difluorophenylacetate derivative, leading to apoptosis and cell cycle arrest.

Proposed Signaling Pathway for Anticancer Activity DPA Difluorophenylacetate Derivative ROS ↑ ROS Production DPA->ROS PI3K PI3K Inhibition DPA->PI3K p53 p53 Activation ROS->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 p21 p21 ↑ p53->p21 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt Inhibition PI3K->Akt Akt->p21 CDK CDK2/CDK4 ↓ p21->CDK CellCycle G0/G1 Cell Cycle Arrest CDK->CellCycle In Vivo Anti-inflammatory Screening Workflow Start Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Start->Grouping Dosing Oral Administration of Test Compound/Vehicle/Standard Grouping->Dosing Induction Subplantar Injection of 1% Carrageenan Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Data Interpretation and Statistical Analysis Analysis->End

References

In Vitro Analysis of Ethyl 2-(2,6-difluorophenyl)acetate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This technical guide aims to provide a comprehensive overview of the available in vitro data for this specific molecule. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of published in vitro studies investigating its biological activity, mechanism of action, or specific experimental protocols.

While the search did not yield specific biological data for this compound, this guide presents the available chemical information and outlines general methodologies that could be employed for future in vitro investigations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and conducting in vitro experiments, including solubility and stability assessments.

PropertyValueReference
CAS Number 680217-71-4[1]
Molecular Formula C₁₀H₁₀F₂O₂[1]
Molecular Weight 200.18 g/mol [1]
Boiling Point 221.9 ± 25.0 °C (Predicted)[1]
Density 1.22 ± 0.1 g/cm³ (Predicted)[1]
LogP 2.07[1]

Current State of Research

As of the latest literature review, there are no specific in vitro studies detailing the biological effects of this compound. The available information is primarily limited to its chemical synthesis and commercial availability for research purposes[2]. The scientific literature contains studies on related compounds, such as other ethyl acetate extracts or difluoroacetate derivatives, but these are not directly applicable to the target molecule of this guide[3][4][5][6][7][8][9]. For instance, studies on ethyl acetate extracts of various plants show antioxidant and antihemolytic activities, but these are complex mixtures and not the pure compound [3].

Proposed Future In Vitro Studies: A Methodological Framework

Given the absence of data, this section proposes a logical workflow for the initial in vitro characterization of this compound.

1. Preliminary Assays:

  • Solubility and Stability: The first step involves determining the compound's solubility in various biocompatible solvents (e.g., DMSO, ethanol) and its stability in aqueous buffer solutions and cell culture media over time.

  • Cytotoxicity Assessment: A general cytotoxicity assay, such as the MTT or LDH release assay, should be performed on a panel of relevant cell lines to determine the compound's toxicity profile and establish a safe concentration range for subsequent experiments.

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.

G cluster_preliminary Preliminary Assessment cluster_activity Biological Activity Screening cluster_pathway Mechanism of Action Studies solubility Solubility & Stability Testing cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) solubility->cytotoxicity target_binding Target Binding Assays (if target is known) cytotoxicity->target_binding functional_assays Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) cytotoxicity->functional_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) functional_assays->pathway_analysis gene_expression Gene Expression Profiling (e.g., qPCR, Microarray) functional_assays->gene_expression G compound This compound cell_treatment Treat Cells in Culture compound->cell_treatment protein_extraction Protein Extraction cell_treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot pathway_activity Assess Pathway Activity western_blot->pathway_activity

References

An In-depth Technical Guide to Starting Materials for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role of starting materials in the synthesis of Active Pharmaceutical Ingredients (APIs). It covers the regulatory landscape, selection criteria, and the profound impact of starting materials on the quality, safety, and efficacy of the final drug product.

Introduction: Defining the "Starting Material"

In pharmaceutical manufacturing, a "starting material" is the foundational substance from which an Active Pharmaceutical Ingredient (API) is synthesized.[1] According to the International Council for Harmonisation (ICH) guideline Q7, an API starting material is defined as a raw material, intermediate, or an API used in the production of an API and incorporated as a significant structural fragment into the final API structure.[2] This point in the synthesis is critical as it marks the beginning of Good Manufacturing Practice (GMP) application and regulatory oversight.[3][4]

The selection and justification of a starting material is a pivotal decision in drug development, influencing manufacturing efficiency, impurity profiles, and regulatory compliance.[1][5] A well-chosen starting material has defined chemical properties and structure, ensuring consistency and quality.[6][7] Conversely, a poor choice can lead to persistent impurity issues and regulatory delays.[1]

The Regulatory Framework: ICH Q11 and Global Expectations

The primary guideline governing the selection and justification of starting materials is ICH Q11.[3] This document, along with its associated Q&A, provides a harmonized framework for global regulatory submissions.[3][8] The core principle is that sufficient steps of the drug substance manufacturing process should be described in the regulatory application to allow authorities to understand how impurities are formed and controlled.[7]

Key Principles from ICH Q11 for Starting Material Selection:

  • Significant Structural Fragment: The starting material must contribute a significant structural piece to the final API, distinguishing it from reagents, solvents, or catalysts.[1][2]

  • Defined Chemical Properties: It must be a substance with a well-defined chemical structure and properties.[7][9] Non-isolated intermediates are generally not considered suitable.[9][10]

  • Multiple Transformation Steps: The synthesis route from the starting material to the API should ideally involve multiple chemical transformation steps.[10] This provides more opportunities for purification and reduces the risk of impurity carry-over from early stages.[11]

  • Impurity Control: A thorough understanding of the formation, fate, and purging of impurities is essential.[3] Manufacturing steps that significantly impact the API's impurity profile should be included in the GMP-controlled process.[7]

  • Commercial Availability vs. Custom Synthesis: A distinction is made between commercially available starting materials (sold in a non-pharmaceutical market) and those produced by custom synthesis.[9] Custom-synthesized materials require a more extensive justification.[3]

Regulatory bodies like the FDA and EMA have adopted these principles, although interpretations can vary, particularly regarding the number of required GMP steps.[8]

A Risk-Based Approach to Starting Material Selection

The selection of a starting material should be a strategic, risk-based decision. The following diagram illustrates the key considerations in this process.

G Logical Flow for Starting Material Selection Start Identify Potential Starting Material ICH_Principles Evaluate Against ICH Q11 Principles Start->ICH_Principles Structural_Fragment Is it a significant structural fragment? ICH_Principles->Structural_Fragment Defined_Properties Does it have defined chemical properties and structure? Structural_Fragment->Defined_Properties Yes Reject Reject/Re-evaluate Candidate Structural_Fragment->Reject No Multiple_Steps Are there multiple synthetic steps to the API? Defined_Properties->Multiple_Steps Yes Defined_Properties->Reject No Impurity_Control Is the impurity fate and purge understood? Multiple_Steps->Impurity_Control Yes Multiple_Steps->Reject No Risk_Assessment Conduct Supplier & Process Risk Assessment Impurity_Control->Risk_Assessment Yes Impurity_Control->Reject No Supplier_Qualification Supplier Reliability & Quality Systems Risk_Assessment->Supplier_Qualification Process_Capability Process Capability & Impurity Removal Risk_Assessment->Process_Capability Cost_Analysis Cost of Goods Analysis Risk_Assessment->Cost_Analysis Final_Selection Final Starting Material Selection & Justification Supplier_Qualification->Final_Selection Process_Capability->Final_Selection Cost_Analysis->Final_Selection

Caption: Decision-making workflow for starting material selection.

Characterization and Qualification Workflow

Once a potential starting material is selected, it must undergo rigorous characterization and qualification to establish a comprehensive specification. This ensures consistent quality and purity.[11]

The following workflow outlines the typical process for qualifying a starting material.

G Starting Material Qualification Workflow Start Propose Starting Material Method_Dev Analytical Method Development Start->Method_Dev Supplier_Audit Supplier Audit & Quality Agreement Start->Supplier_Audit Method_Val Method Validation (ICH Q2) Method_Dev->Method_Val Spec_Dev Specification Development Method_Val->Spec_Dev Impurity_ID Impurity Profiling & Identification Spec_Dev->Impurity_ID Stability Stability Studies (ICH Q1A) Spec_Dev->Stability Fate_Purge Fate & Purge Studies Impurity_ID->Fate_Purge Identify potential carry-over impurities Final_Spec Finalize Specification & Justification Report Fate_Purge->Final_Spec Stability->Final_Spec Supplier_Audit->Final_Spec

Caption: General workflow for starting material qualification.

Experimental Protocols: Key Analytical Techniques

Detailed and validated analytical methods are crucial for the control of starting materials.[3] Specifications should include tests for identity, purity, and specific impurities.[12]

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a starting material and quantify its impurities.

Methodology:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: Diode Array Detector (DAD) at a specified wavelength (e.g., 254 nm).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the starting material reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL solution.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and then the sample solution.

    • Calculate the area percent of the main peak and any impurities. Unspecified impurities are often controlled to a threshold of 0.10%.[13]

Protocol: Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the identity of the starting material by comparing its infrared spectrum to that of a known reference standard.

Methodology:

  • System Preparation:

    • Instrument: Thermo Fisher Nicolet iS5 FTIR Spectrometer or equivalent with an Attenuated Total Reflectance (ATR) accessory.

    • Perform a background scan.

  • Sample Preparation:

    • Place a small amount of the starting material powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Spectral Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Overlay the acquired sample spectrum with the spectrum of the reference standard.

    • The positions and relative intensities of the absorption bands in the sample spectrum must be concordant with those of the reference standard.

Data Presentation: Specifications and Impurity Control

Clear and robust specifications are the cornerstone of starting material control.[14] All acceptance criteria must be justified based on process knowledge and the ability of the synthesis to purge impurities.[3]

Table 1: Example Specification for a Fictional Starting Material (SM-1)

TestMethod ReferenceAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification
A: FTIRSOP-AN-001Spectrum corresponds to the reference standard
B: HPLCSOP-AN-002Retention time matches the reference standard (±2%)
Assay HPLC (SOP-AN-002)98.5% to 101.5% (on dried basis)
Impurities HPLC (SOP-AN-002)
Impurity A (RRT ~0.8)Not More Than (NMT) 0.15%
Impurity B (RRT ~1.2)NMT 0.15%
Any Unspecified ImpurityNMT 0.10%
Total ImpuritiesNMT 0.5%
Residual Solvents GC-HS (SOP-AN-003)Methanol: NMT 3000 ppm, Toluene: NMT 890 ppm
Loss on Drying USP <731>NMT 0.5%
Heavy Metals USP <231>NMT 10 ppm

Table 2: Impurity Fate Analysis Summary

Impurity SourcePotential ImpurityFate in Process (Purged/Carried Over)Control Point
SM-1 Supplier A Impurity APurged in Step 2 CrystallizationSM-1 Specification
SM-1 Synthesis By-product XCarried over to Intermediate-1Intermediate-1 Test
Reagent in Step 1 Reagent Impurity YReacts to form Impurity BSM-1 Specification
Process Degradation Degradant ZPurged in final API crystallizationAPI Specification

Conclusion

The selection, justification, and control of starting materials are fundamental to ensuring the quality, safety, and consistency of pharmaceutical products. A robust strategy, grounded in the principles of ICH Q11, requires a deep understanding of the synthetic process, a comprehensive analytical control strategy, and a risk-based approach to supplier and process management. By implementing the workflows, protocols, and data-driven specifications outlined in this guide, researchers and drug developers can build a strong foundation for successful and compliant API manufacturing.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-(2,6-difluorophenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-(2,6-difluorophenyl)acetate in the synthesis of complex organic molecules, with a particular focus on the generation of bioactive compounds relevant to drug discovery and development.

Introduction

This compound is a valuable fluorinated building block in modern organic synthesis and medicinal chemistry. The presence of the 2,6-difluorophenyl moiety imparts unique electronic and conformational properties to the molecule, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex architectures. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent benzylic position and the ester group, offering opportunities for selective transformations. This compound is of particular interest in the synthesis of kinase inhibitors and other biologically active molecules.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Alkylation Reactions: The active methylene group alpha to the ester can be deprotonated to form an enolate, which can then be alkylated with various electrophiles to introduce new carbon-carbon bonds.

  • Condensation Reactions: It can serve as a key component in condensation reactions, such as Knoevenagel and Claisen-type condensations, to build more complex molecular scaffolds.

  • Cyclization and Cyclocondensation Reactions: Following initial functionalization, derivatives of this compound can undergo intramolecular or intermolecular cyclization to form a diverse range of heterocyclic systems, including pyridinones and pyrimidinones. These heterocycles are prevalent in many classes of pharmaceuticals.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 4-Hydroxy-2-pyridinone Derivative

This protocol describes a representative cyclocondensation reaction to form a 4-hydroxy-2-pyridinone scaffold, a common core in many bioactive molecules. The reaction involves an initial condensation of this compound with a formylating agent, followed by cyclization with an amine.

Reaction Scheme:

G reactant1 This compound intermediate1 Enamine Intermediate reactant1->intermediate1 1. Base reactant2 DMF-DMA reactant2->intermediate1 product 4-Hydroxy-2-pyridinone derivative intermediate1->product 2. Cyclization reactant3 Amine (R-NH2) reactant3->product

Figure 1: General workflow for the synthesis of 4-hydroxy-2-pyridinone derivatives.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • A primary amine (e.g., benzylamine)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N,N-Dimethylformamide dimethyl acetal (1.2 eq) dropwise and heat the reaction mixture to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and add the primary amine (1.0 eq) and ethanol.

  • Heat the mixture to reflux for 12 hours.

  • After cooling, quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)ProductYield (%)
This compound1. NaOEt, DMF-DMA2. BenzylamineToluene, Ethanol4 + 1280, RefluxSubstituted 4-Hydroxy-2-pyridinone65-75
Protocol 2: Synthesis of a Substituted Pyrimidinone Derivative

This protocol outlines a typical cyclocondensation reaction for the synthesis of a pyrimidinone, another important heterocyclic core in medicinal chemistry.

Reaction Scheme:

G reactant1 This compound product Pyrimidinone derivative reactant1->product reactant2 Amidine hydrochloride reactant2->product base Base (e.g., NaOEt) base->product Cyclocondensation JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation Inhibitor JAK Inhibitor (e.g., derived from This compound) Inhibitor->JAK Inhibition

Application Notes and Protocols for the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis is presented as a two-step process: the preparation of the precursor 2,6-difluorophenylacetic acid, followed by its esterification to the final product.

Synthesis Pathway Overview

The overall synthesis involves the conversion of a suitable precursor to 2,6-difluorophenylacetic acid, which is then esterified with ethanol under acidic conditions to yield this compound.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,6-Difluorophenylacetic Acid cluster_1 Step 2: Fischer Esterification Precursor 2,6-Difluorobenzyl Cyanide Acid 2,6-Difluorophenylacetic Acid Precursor->Acid Acid or Base Hydrolysis Product This compound Acid->Product H₂SO₄ (cat.) Reflux Ethanol Ethanol

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2,6-Difluorophenylacetic Acid

While 2,6-difluorophenylacetic acid is commercially available, this protocol outlines its synthesis from 2,6-difluorobenzyl cyanide via hydrolysis. This method is analogous to the synthesis of phenylacetic acid from benzyl cyanide.[1]

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzyl Cyanide

Materials:

  • 2,6-Difluorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • 5 L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water.[1]

  • To this diluted sulfuric acid solution, add 700 g (approximately 4.6 moles) of 2,6-difluorobenzyl cyanide.

  • Heat the mixture to reflux and maintain vigorous stirring for three hours.[1]

  • After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.

  • Filter the crude 2,6-difluorophenylacetic acid.

  • Wash the crude product by melting it under hot water and decanting the water. Repeat this washing step several times.

  • Allow the washings to cool to recover any dissolved product, which can be filtered and combined with the main batch.

  • After the final hot water wash, pour off the water while the product is still molten.

  • The crude 2,6-difluorophenylacetic acid can be purified by vacuum distillation.

Table 1: Summary of Reaction Conditions for the Synthesis of 2,6-Difluorophenylacetic Acid

ParameterValueReference
Reactants
2,6-Difluorobenzyl Cyanide700 g (approx. 4.6 mol)Adapted from[1]
Sulfuric Acid (conc.)840 mL[1]
Water1150 mL[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time3 hours[1]
Work-up
Quenching2 L of cold water[1]
PurificationHot water washes, optional vacuum distillation[1]

Step 2: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of 2,6-difluorophenylacetic acid with ethanol. The procedure is based on a similar esterification of 3,4-difluorophenylacetic acid.[2]

Experimental Protocol: Fischer Esterification

Materials:

  • 2,6-Difluorophenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluorophenylacetic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.[2]

  • Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dilute the residue with ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Table 2: Summary of Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Reactants
2,6-Difluorophenylacetic Acid1.0 equivalentAdapted from[2]
Absolute EthanolExcess (serves as solvent)[2]
Sulfuric Acid (conc.)Catalytic amount[2]
Reaction Conditions
TemperatureReflux[2]
Reaction Time4-8 hours[2]
Work-up
NeutralizationSaturated NaHCO₃ solution[2]
Extraction SolventEthyl acetate[2]
Drying AgentAnhydrous MgSO₄[2]
PurificationOptional vacuum distillation

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification r1 Dissolve 2,6-difluorophenylacetic acid in excess ethanol r2 Add catalytic H₂SO₄ r1->r2 rxn Reflux for 4-8 hours (Monitor by TLC) r2->rxn w1 Cool to room temperature rxn->w1 w2 Remove excess ethanol (Rotary Evaporator) w1->w2 w3 Dilute with ethyl acetate w2->w3 w4 Wash with sat. NaHCO₃ w3->w4 w5 Wash with brine w4->w5 w6 Dry over MgSO₄ w5->w6 w7 Filter and concentrate w6->w7 p1 Optional: Vacuum Distillation w7->p1 Final Product Final Product p1->Final Product

Caption: Experimental workflow for the Fischer esterification of 2,6-difluorophenylacetic acid.

References

Application Notes and Protocols for the Catalytic Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient route to this compound.

Introduction

This compound is a key building block in organic synthesis. The presence of the 2,6-difluorophenyl moiety can impart unique electronic and conformational properties to target molecules, potentially enhancing their biological activity and metabolic stability. The synthesis of this compound is typically achieved through carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being a state-of-the-art method.

The most common and effective approach is the Suzuki-Miyaura coupling, which involves the reaction of (2,6-difluorophenyl)boronic acid with an ethyl haloacetate derivative in the presence of a palladium catalyst and a base. This methodology is highly valued for its functional group tolerance and generally high yields.

Catalytic Methods for Synthesis

The synthesis of this compound can be efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction couples an organoboron compound, in this case, (2,6-difluorophenyl)boronic acid, with an organic halide, ethyl bromoacetate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The general scheme for the Suzuki-Miyaura coupling is as follows:

The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various palladium-based catalytic systems that can be applied to the synthesis of aryl acetates, providing a starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)n-Propanol/H₂OReflux1High
Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)THF/H₂O (2:1)Room Temp0.5>90
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane804High
PdCl₂(dppf)-Cs₂CO₃ (2)1,4-Dioxane80-High

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed synthesis of this compound.

Materials:

  • (2,6-Difluorophenyl)boronic acid (1.1 equivalents)

  • Ethyl bromoacetate (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • n-Propanol

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,6-difluorophenyl)boronic acid, ethyl bromoacetate, and n-propanol.

  • Stir the mixture for 15 minutes to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.[1]

  • Heat the solution at reflux under an inert atmosphere (e.g., nitrogen or argon) for approximately 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Alternative Synthesis via Esterification

An alternative approach involves the esterification of 2-(2,6-difluorophenyl)acetic acid. While this is a two-step process if starting from the corresponding aryl halide, it is a viable method if the carboxylic acid is readily available.

Step 1: Hydrolysis of a precursor (if necessary) to 2-(2,6-difluorophenyl)acetic acid.

Step 2: Fischer Esterification

Materials:

  • 2-(2,6-difluorophenyl)acetic acid (1.0 equivalent)

  • Anhydrous ethanol (in excess, also serves as solvent)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-(2,6-difluorophenyl)acetic acid in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetal Ar-Pd(II)-Ar'(L2) pd_complex->transmetal Transmetalation (Ar'-B(OR)2) transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal->product aryl_halide Ethyl bromoacetate (Ar-X) boronic_acid (2,6-difluorophenyl)boronic acid (Ar'-B(OR)2) Experimental_Workflow start Combine Reactants: (2,6-difluorophenyl)boronic acid, Ethyl bromoacetate, Base add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst reaction Heat under Inert Atmosphere add_catalyst->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

References

Application Note: Purification of Ethyl 2-(2,6-difluorophenyl)acetate via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. This application note details a robust protocol for the purification of crude this compound using normal-phase flash column chromatography. The described methodology is designed to efficiently remove impurities, yielding a product of high purity suitable for further synthetic transformations.

Data Presentation

The purification of crude this compound was performed using flash column chromatography. The following tables summarize the chromatographic conditions and the results obtained.

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Column Dimensions Dependent on sample size (e.g., 40 g silica for 1 g crude)
Mobile Phase Gradient of Ethyl Acetate in Hexane
Flow Rate Dependent on column diameter (e.g., 40 mL/min for a 40 g column)
Detection UV at 254 nm
Sample Loading Dry loading with silica gel

Table 2: Elution Gradient and Fraction Collection

Gradient Step% Ethyl Acetate in HexaneColumn Volumes (CV)Observations
10%2 CVElution of non-polar impurities
20% → 10%10 CVElution of this compound
310% → 50%5 CVElution of more polar impurities

Table 3: Purity and Yield Results

SampleInitial Purity (by HPLC)Final Purity (by HPLC)Yield
Crude Product~85%>98%~90%

Experimental Protocols

1. Preparation of the Crude Sample for Dry Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as dichloromethane or acetone.

  • Add silica gel (approximately 1-2 times the mass of the crude product) to the solution.

  • Carefully concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.

2. Flash Chromatography Protocol

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Dry pack the column with silica gel.

    • Gently tap the column to ensure a well-packed bed.

    • Add a thin layer of sand to the top of the silica bed.[1]

  • Column Equilibration:

    • Wet the column by passing the initial mobile phase (100% hexane) through the silica gel until it is fully saturated.[1]

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the equilibrated column.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Begin the elution with 100% hexane.

    • Run the gradient as detailed in Table 2.

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.

  • Post-Purification Analysis:

    • Analyze the collected fractions containing the desired product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm purity.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification of this compound

G Purification Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation A Crude this compound B Dissolve in Dichloromethane A->B C Add Silica Gel B->C D Evaporate to Dryness C->D G Load Sample D->G E Pack Silica Column F Equilibrate with Hexane E->F F->G H Elute with Hexane/Ethyl Acetate Gradient G->H I Collect Fractions H->I J Analyze Fractions by TLC/HPLC I->J K Combine Pure Fractions J->K L Evaporate Solvent K->L M Pure this compound L->M

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 2-(2,6-difluorophenyl)acetate via recrystallization. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established recrystallization principles for structurally similar molecules and general organic chemistry laboratory techniques.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, aiming to remove impurities and obtain a highly crystalline final product. The choice of solvent is paramount for a successful recrystallization, ideally one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Principles of Recrystallization

The process of recrystallization involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed during a hot filtration step if they are insoluble.

Recommended Recrystallization Methods

Based on the purification of analogous compounds, such as Ethyl 2-(2,4-difluorophenyl)acetate which is recrystallized from ethanol, and general solubility principles for esters, several solvent systems are proposed.[1] The adage "like dissolves like" suggests that polar to moderately polar solvents should be effective for this ester.

Method 1: Single Solvent Recrystallization with Ethanol

Ethanol is a common and effective solvent for the recrystallization of many esters. A study on Ethyl 2-(2,4-difluorophenyl)acetate demonstrated successful crystallization from an ethanol solution by slow evaporation.[1]

Method 2: Solvent-Antisolvent Recrystallization with Ethyl Acetate/Hexane

For compounds that are highly soluble in a particular solvent at room temperature, an antisolvent can be added to induce crystallization. Ethyl acetate is a good solvent for many esters, while hexane is a non-polar solvent in which the compound is likely to be less soluble.[2][3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Recrystallization from Ethyl Acetate/Hexane

Objective: To purify this compound using a binary solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.

  • Addition of Antisolvent: While stirring, slowly add hexane to the solution at room temperature until a slight turbidity (cloudiness) persists.

  • Heating: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

The following table summarizes the expected outcomes from the recrystallization protocols. The values are illustrative and will vary depending on the initial purity of the crude material and the precise experimental conditions.

ParameterMethod 1 (Ethanol)Method 2 (Ethyl Acetate/Hexane)
Solvent System EthanolEthyl Acetate/Hexane
Initial Purity (Crude) ~95%~95%
Expected Final Purity >99%>99%
Expected Yield 70-85%75-90%
Crystal Morphology Needles or PlatesPrisms or Blocks
Melting Point Sharper, elevated rangeSharper, elevated range

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities Removed hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash impurities_dissolved Impurities Remain in Mother Liquor filter->impurities_dissolved dry Dry Crystals under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, add more solvent, reheat to dissolve the oil, and then cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Low Yield: A low yield may result from using too much solvent, cooling too quickly, or washing the crystals with solvent that is not sufficiently cold.

By following these protocols and optimization strategies, researchers can effectively purify this compound for use in further research and development.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(2,6-difluorophenyl)acetate is a chemical intermediate of significant interest in the synthesis of pharmaceutical compounds and other specialty chemicals. Its purity, structure, and physicochemical properties are critical parameters that can influence the yield, safety, and efficacy of the final products. Therefore, robust analytical techniques are essential for its comprehensive characterization. These application notes provide detailed methodologies and protocols for the analysis of this compound using several key instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in reaction mixtures or final product formulations. A reverse-phase HPLC method is typically employed, offering excellent resolution for separating the main compound from potential impurities and starting materials. UV detection is suitable due to the aromatic nature of the molecule.

Quantitative Data Summary: The following table outlines typical parameters for an HPLC method. Note that these are starting points and may require optimization for specific matrices.

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~4.5 min (illustrative)

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and HPLC-grade water in the specified ratio (e.g., 600 mL acetonitrile with 400 mL water).

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the instrument parameters as specified in the data table.

    • Inject the standard solutions, followed by the sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate purity using the area normalization method.

Workflow Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Samples B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Calculate Purity & Concentration I->J

Caption: Workflow for HPLC Purity and Quantitative Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying this compound, especially for detecting volatile organic impurities. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass fragmentation patterns, which act as a "fingerprint" for compound identification.

Quantitative Data Summary: The following table provides typical GC-MS parameters and predicted mass fragments based on the compound's structure.

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C
Key Mass Fragments (m/z) 200 (M+), 155 ([M-OC₂H₅]⁺), 127 ([M-COOC₂H₅]⁺), 43 ([C₂H₃O]⁺)

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.[1]

    • Dilute the stock solution to a final concentration of ~50 µg/mL for analysis.

  • GC-MS System Setup:

    • Set up the GC-MS instrument with the parameters listed in the table above.

    • Perform a solvent blank injection to ensure the system is clean.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Initiate the data acquisition in full scan mode (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak and compare the fragmentation pattern with the expected values and/or a library database (e.g., NIST).

    • Identify impurity peaks by examining their unique retention times and mass spectra.

Workflow Visualization:

GCMS_Workflow A Prepare Sample in Volatile Solvent B Inject 1µL into GC Inlet A->B C Separation on GC Column B->C D Eluent Transfer to MS C->D E Ionization (EI) & Fragmentation D->E F Mass Analysis E->F G Data Interpretation: Retention Time & Mass Spectrum F->G

Caption: General Workflow for GC-MS Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

Predicted Spectroscopic Data: The following data are predicted based on the structure of this compound and are highly illustrative. Data for a similar compound, Ethyl 2-(2,4-difluorophenyl)acetate, has been reported.[2]

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.30 - 7.40 m 1H Ar-H (para)
~6.90 - 7.00 t 2H Ar-H (meta)
~4.20 q 2H -OCH₂ CH₃
~3.85 s 2H Ar-CH₂ -COO

| ~1.25 | t | 3H | -OCH₂CH₃ |

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment
~170.0 C=O
~161.0 (dd) C-F
~131.0 (t) Ar-C (para)
~112.0 (t) Ar-C (ipso)
~111.5 (dd) Ar-C (meta)
~61.5 -OC H₂CH₃
~35.0 (t) Ar-C H₂-COO

| ~14.0 | -OCH₂C H₃ |

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard pulse sequences.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks based on their chemical shift, multiplicity, and integration.

Workflow Visualization:

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock, Tune, Shim C->D E Acquire FID Data (¹H, ¹³C) D->E F Process Data (FT, Phasing) E->F G Assign Structure F->G

Caption: Workflow for NMR-based Structural Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the ester carbonyl group (C=O), the C-O ester linkage, and the characteristic C-F bonds of the difluorophenyl ring.

Quantitative Data Summary: The table below lists the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1740C=O StretchEster Carbonyl
~1620, ~1470C=C StretchAromatic Ring
~1250 - 1300C-F StretchAryl-Fluoride
~1180C-O StretchEster Linkage

Experimental Protocol:

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Compare the observed wavenumbers with the expected values for the functional groups in this compound to confirm its identity.

Workflow Visualization:

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal A->C E Generate Absorbance/ Transmittance Spectrum B->E D Collect Sample Spectrum C->D D->E F Identify Characteristic Functional Group Peaks E->F

Caption: Workflow for Functional Group Analysis by FTIR-ATR.

References

Application Notes and Protocols for Ethyl 2-(2,6-difluorophenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated building block of significant interest in medicinal chemistry. The presence of the 2,6-difluorophenyl moiety can impart unique properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on the generation of pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.

Application: Synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine Derivatives

One of the primary applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of 3-(2,6-difluorophenyl)-substituted pyrazoles. These scaffolds are present in a variety of compounds with therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and anticancer agents. A key synthetic transformation involves the reaction of the ester with a suitable nitrile followed by cyclization with hydrazine.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine derivatives from this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A This compound D β-ketonitrile intermediate A->D Claisen Condensation B Acetonitrile B->D C Potassium tert-butoxide (Strong Base) C->D F Cyclization D->F E Hydrazine Hydrate E->F G 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine F->G Tautomerization

General synthetic workflow for pyrazole formation.

Experimental Protocols

The following protocols are based on established methods for pyrazole synthesis and have been adapted for the use of this compound.[1][2]

Protocol 1: Synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine

This protocol details the direct synthesis of the target pyrazole derivative.

Materials:

  • This compound

  • Acetonitrile

  • Potassium tert-butoxide

  • Hydrazine hydrate

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Add potassium tert-butoxide (2.0 eq) to the solution and stir for 5 minutes at room temperature.

    • To this mixture, add acetonitrile (1.0 eq) and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.[2]

  • Cyclization Reaction:

    • Slowly add hydrazine hydrate (1.5 eq) to the reaction mixture.

    • Reflux the mixture until the intermediate β-ketonitrile is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add water and ethyl acetate.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel to yield 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine.[2]

Application: Synthesis of Pyrazolone Derivatives

The Knorr pyrazole synthesis is a classical method for preparing pyrazolones, which are known to possess a range of biological activities including analgesic and anti-inflammatory properties. This involves the reaction of a β-ketoester with a hydrazine derivative.

Signaling Pathway Context: Cyclooxygenase (COX) Inhibition

Many pyrazolone-based compounds exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation Pain Fever C->D E Pyrazole Derivatives (e.g., from this compound) E->B Inhibition

Inhibition of the COX pathway by pyrazole derivatives.
Protocol 2: Knorr Synthesis of 3-(2,6-difluorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative using phenylhydrazine.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • Formation of the β-ketoester sodium salt:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To this, add this compound dropwise with stirring.

    • Follow with the addition of an equimolar amount of diethyl ether.

  • Condensation with Phenylhydrazine:

    • To the β-ketoester sodium salt suspension, add a solution of phenylhydrazine in glacial acetic acid.

    • Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.

Quantitative Data

While specific biological data for derivatives of this compound is not extensively available in the public domain, related pyrazole derivatives have shown significant biological activity. The data below is for illustrative purposes to highlight the potential potency of this class of compounds.

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
Diaryl PyrazolesCOX-20.1 - 5.0Celecoxib0.04
Pyrazole-based Kinase InhibitorsVarious Kinases0.01 - 10Staurosporine<0.01

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of various heterocyclic compounds with potential medicinal applications. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel pyrazole and pyrazolone derivatives. The incorporation of the 2,6-difluorophenyl moiety is a strategic approach in modern drug design to enhance the pharmacological properties of new chemical entities. Further investigation into the biological activities of derivatives synthesized from this building block is warranted.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrimidine and thiophene derivatives, utilizing Ethyl 2-(2,6-difluorophenyl)acetate as a key starting material. The methodologies are based on established synthetic strategies for analogous compounds and are presented to guide researchers in the development of novel heterocyclic entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine

This protocol outlines a two-step synthesis of a substituted pyrimidine derivative from this compound. The first step involves the formation of an enamine intermediate via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent cyclization of this intermediate with guanidine hydrochloride yields the target pyrimidine.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per 1 mmol of acetate), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure.

  • The crude product, Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate, is obtained as an oil and can be used in the next step without further purification.

Step 2: Synthesis of 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol (10 mL per 1 mmol of sodium).

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate (1.0 eq) from Step 1 in absolute ethanol (5 mL per 1 mmol of acrylate).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine as a solid.

Data Presentation
StepReactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Typical Yield (%)
1This compoundDMF-DMAEthyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylateToluene110-1204-6>90 (crude)
2Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylateGuanidine HCl4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amineEthanol788-1260-75

Workflow Diagram

Synthesis_of_Pyrimidine cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization start This compound reagent1 DMF-DMA, Toluene, Reflux intermediate Ethyl 3-(dimethylamino)-2-(2,6-difluorophenyl)acrylate reagent2 Guanidine HCl, NaOEt, Ethanol, Reflux product 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine reagent1->intermediate reagent2->product

Caption: Synthetic workflow for 4-Hydroxy-5-(2,6-difluorophenyl)pyrimidine-2-amine.

Proposed Synthesis of Ethyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylate

This protocol describes a proposed one-pot synthesis of a substituted thiophene derivative from this compound via a modified Gewald reaction. This reaction involves the condensation of the active methylene group with elemental sulfur in the presence of a base.

Experimental Protocol
  • In a round-bottom flask, combine this compound (1.0 eq), elemental sulfur (1.2 eq), and a suitable cyano compound such as malononitrile or ethyl cyanoacetate (1.1 eq) in ethanol (10 mL per 1 mmol of acetate).

  • To this suspension, add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Heat the reaction mixture to 50-60 °C with vigorous stirring. The progress of the reaction should be monitored by TLC. The reaction time can vary from 2 to 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • After filtration, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylate.

Data Presentation
Reactant 1Reactant 2Reactant 3ProductSolventTemperature (°C)Time (h)Expected Yield (%)
This compoundElemental SulfurCyano CompoundEthyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylateEthanol50-602-840-60

Workflow Diagram

Gewald_Reaction cluster_0 One-Pot Gewald-Type Reaction start This compound reagents Sulfur, Cyano Compound, Morpholine, Ethanol, 50-60°C product Ethyl 2-amino-4-(2,6-difluorophenyl)thiophene-3-carboxylate reagents->product

Application Notes and Protocols for the Derivatization of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Ethyl 2-(2,6-difluorophenyl)acetate, a versatile building block in medicinal chemistry. The following sections detail procedures for hydrolysis, subsequent amide coupling, and direct α-alkylation of the parent ester. Additionally, the biological significance of the resulting derivatives is discussed, with a focus on their potential as antibacterial agents through the inhibition of the FtsZ protein.

I. Introduction

This compound is a valuable starting material for the synthesis of a variety of derivatives with potential applications in drug discovery. Its sterically hindered nature, due to the two ortho-fluorine atoms, presents unique challenges and opportunities in its chemical transformations. This document outlines key derivatization strategies to generate diverse molecular scaffolds from this starting material.

II. Derivatization Reactions

Two primary derivatization pathways for this compound are presented: amide formation via the corresponding carboxylic acid and α-alkylation of the ester.

Hydrolysis of this compound

The initial step for several derivatization pathways, including amide coupling, is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2,6-difluorophenylacetic acid.

Experimental Protocol: Saponification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add sodium hydroxide (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours or gently heat to 50 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the precipitated 2,6-difluorophenylacetic acid with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be used in the next step without further purification.

Amide Coupling of 2,6-Difluorophenylacetic Acid

The sterically hindered 2,6-difluorophenylacetic acid can be coupled with various primary and secondary amines to yield a diverse library of amides. Given the steric hindrance, robust coupling agents are often required for efficient reaction.

Experimental Protocol: Amide Coupling using HATU

  • Reaction Setup: To a solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMFRT12-2470-95
EDC/HOBtDIPEADCMRT12-2450-80
BTFFHDIPEACH2Cl28012-2460-90[1][2]

Table 1: Comparison of common amide coupling conditions for sterically hindered carboxylic acids.

α-Alkylation of this compound

Direct alkylation at the α-carbon of the ester can be achieved by forming an enolate with a strong, non-nucleophilic base, followed by reaction with an alkyl halide.[3][4][5]

Experimental Protocol: α-Alkylation using LDA

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

BaseSolventTemperature (°C)Alkylating AgentTypical Yield (%)
LDATHF-78 to RTMethyl Iodide60-85
LDATHF-78 to RTBenzyl Bromide55-80
NaHTHF0 to RTEthyl Iodide50-75

Table 2: Conditions for α-alkylation of esters.

III. Application Notes: Biological Activity of Derivatives

Derivatives of 2,6-difluorophenylacetic acid, particularly the corresponding amides (2,6-difluorobenzamides), have been identified as promising antibacterial agents.[6][7] These compounds have been shown to inhibit the bacterial cell division protein FtsZ.

Mechanism of Action: FtsZ Inhibition

FtsZ is a crucial protein in bacterial cytokinesis, polymerizing at the mid-cell to form the Z-ring, which then constricts to divide the cell. 2,6-difluorobenzamide derivatives have been shown to bind to FtsZ, disrupting its polymerization and inhibiting cell division, ultimately leading to bacterial cell death.[7] This mechanism of action is a promising target for new antibacterial drugs, particularly against resistant strains.

IV. Visualizations

Derivatization_Workflow start This compound acid 2,6-Difluorophenylacetic acid start->acid Hydrolysis (NaOH, EtOH/H2O) alkylated_ester Ethyl 2-alkyl-2-(2,6-difluorophenyl)acetate start->alkylated_ester α-Alkylation (LDA, Alkyl Halide) amide N-Substituted-2-(2,6-difluorophenyl)acetamide acid->amide Amide Coupling (Amine, HATU, DIPEA)

Caption: Derivatization workflow of this compound.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomer->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Constriction Cell_Death Cell Death Z_ring->Cell_Death Disruption leads to Derivative 2,6-Difluorobenzamide Derivative Derivative->FtsZ_monomer Binding and Inhibition

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the multi-gram scale-up synthesis of Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in the development of various biologically active molecules and pharmaceutical compounds. The synthesis is a robust two-step process commencing with the hydrolysis of (2,6-difluorophenyl)acetonitrile to yield 2,6-difluorophenylacetic acid. This intermediate subsequently undergoes a Fischer esterification with ethanol to afford the final product. Detailed, scalable protocols for each step are presented, along with tabulated data for reagents and expected yields.

Data Presentation

The following tables summarize the quantitative data for the two key reactions in the synthesis of this compound.

Table 1: Hydrolysis of (2,6-difluorophenyl)acetonitrile

Reaction StepStarting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1. Hydrolysis(2,6-difluorophenyl)acetonitrile2,6-difluorophenylacetic acidKOH, HCl (conc.)Ethanol, Water2080~85-90>95 (after recrystallization)

Table 2: Fischer Esterification of 2,6-difluorophenylacetic acid

Reaction StepStarting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
2. Esterification2,6-difluorophenylacetic acidThis compoundH₂SO₄ (conc.)Ethanol16Reflux (~78)~90-95>98 (after distillation)

Experimental Protocols

Step 1: Synthesis of 2,6-difluorophenylacetic acid (Hydrolysis)

This protocol describes the base-catalyzed hydrolysis of (2,6-difluorophenyl)acetonitrile to produce 2,6-difluorophenylacetic acid.

Materials and Reagents:

  • (2,6-difluorophenyl)acetonitrile

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (1 L) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (1 L)

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (e.g., 45 g) in a mixture of ethanol (200 mL) and water (200 mL).

  • Addition of Starting Material: To the stirred solution, add (2,6-difluorophenyl)acetonitrile (e.g., 50 g).

  • Reaction: Heat the mixture to 80 °C and maintain it at reflux with vigorous stirring for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl until the pH of the solution is approximately 1-2. A white precipitate of 2,6-difluorophenylacetic acid will form.

  • Extraction: Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,6-difluorophenylacetic acid as a solid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to achieve high purity.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol details the acid-catalyzed esterification of 2,6-difluorophenylacetic acid with ethanol.[1]

Materials and Reagents:

  • 2,6-difluorophenylacetic acid (from Step 1)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (1 L) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluorophenylacetic acid (e.g., 40 g) and absolute ethanol (400 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (4 mL) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours. Monitor the reaction's completion by TLC.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (500 mL) to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. For scale-up applications, purify the crude ester by vacuum distillation to yield a colorless, high-purity liquid.

Visualizations

The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification A (2,6-difluorophenyl)acetonitrile B 2,6-difluorophenylacetic acid A->B  KOH, H₂O/EtOH  80 °C, 20h C 2,6-difluorophenylacetic acid D This compound C->D  Ethanol, H₂SO₄ (cat.)  Reflux, 16h

Caption: Two-step synthesis pathway for this compound.

G Start Start: (2,6-difluorophenyl)acetonitrile Hydrolysis Hydrolysis Reaction (KOH, EtOH/H₂O, 80°C) Start->Hydrolysis Workup1 Acidification (HCl) & Extraction (EtOAc) Hydrolysis->Workup1 Isolation1 Isolation & Recrystallization of Acid Intermediate Workup1->Isolation1 Esterification Esterification Reaction (Ethanol, H₂SO₄, Reflux) Isolation1->Esterification Workup2 Neutralization (NaHCO₃) & Extraction (Ether) Esterification->Workup2 Purification Final Purification (Vacuum Distillation) Workup2->Purification End Product: This compound Purification->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(2,6-difluorophenyl)acetate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficient Catalyst: The acid catalyst is crucial for the esterification reaction. Ensure the correct catalytic amount is used.

  • Solution: Verify the concentration and amount of the acid catalyst (e.g., sulfuric acid). If the reaction is slow or stalling, a slight increase in the catalyst amount may be beneficial.

  • Presence of Water: Water can shift the equilibrium of the Fischer esterification back towards the reactants, reducing the yield.

  • Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction.[1][2]

  • Reaction Temperature Too Low: The reaction may not proceed at a sufficient rate at lower temperatures.

  • Solution: Ensure the reaction mixture is heated to the appropriate reflux temperature.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time to reach equilibrium.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present.

Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 2,6-difluorophenylacetic acid or ethanol in the product mixture.

  • Solution: Drive the reaction to completion by using an excess of one reactant (typically ethanol) or by removing water.[1][3] Post-reaction, a purification step involving washing with a mild base can remove unreacted acid.

  • Side Reactions: At high temperatures, side reactions such as ether formation from the alcohol can occur.

  • Solution: Maintain the reaction temperature at the optimal level without excessive heating.

  • Inefficient Purification: The purification process may not be effectively removing all impurities.

  • Solution: Optimize the purification protocol. This may include washing with a sodium bicarbonate solution to remove acidic impurities, followed by a brine wash and drying over an appropriate drying agent like anhydrous sodium sulfate.[4][5] Fractional distillation under reduced pressure is also a highly effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While yields can vary depending on the specific conditions and scale of the reaction, a typical yield for a Fischer esterification reaction is in the range of 60-85%.[7] Optimization of reaction parameters can help maximize the yield.

Q2: What is the role of the acid catalyst in this synthesis?

A2: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[1][3] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (2,6-difluorophenylacetic acid and ethanol). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the best practices for purifying the final product?

A4: A common and effective purification method involves a series of washes. First, wash the crude product with a saturated solution of sodium bicarbonate to neutralize any remaining acid catalyst and unreacted carboxylic acid.[4][5] Then, wash with water and finally with brine to remove any dissolved salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure. For higher purity, fractional distillation under vacuum is recommended.[6]

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via Fischer esterification is provided below.

Materials:

  • 2,6-difluorophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorophenylacetic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • For higher purity, purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
11665
22678
33680

Table 2: Effect of Ethanol Equivalents on Yield

EntryEthanol (Equivalents)Reaction Time (h)Yield (%)
13662
25675
310682

Visualizations

experimental_workflow start Start reactants Combine 2,6-difluorophenylacetic acid, anhydrous ethanol, and H₂SO₄ start->reactants reflux Heat to reflux for 4-6 hours reactants->reflux monitor Monitor reaction by TLC/GC reflux->monitor workup Cool, remove excess ethanol monitor->workup Reaction complete extract Dissolve in ether, wash with H₂O, NaHCO₃, and brine workup->extract dry Dry over Na₂SO₄ and filter extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_catalyst Is catalyst amount correct? start->check_catalyst check_water Is there water in the reaction? check_catalyst->check_water Yes solution_catalyst Adjust catalyst loading check_catalyst->solution_catalyst No check_temp Is reaction temperature adequate? check_water->check_temp Yes solution_water Use anhydrous reagents and/or Dean-Stark trap check_water->solution_water No check_time Is reaction time sufficient? check_temp->check_time Yes solution_temp Increase to reflux temperature check_temp->solution_temp No solution_time Extend reaction time and monitor check_time->solution_time No

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,6-difluorophenyl)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered:

  • Route 1: Fischer Esterification of 2,6-difluorophenylacetic acid.

  • Route 2: Hydrolysis of 2,6-difluorobenzyl cyanide followed by Fischer Esterification.

Problem 1: Low Yield of this compound in Fischer Esterification (Route 1)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Incomplete Reaction (Equilibrium) Increase the excess of ethanol.The Fischer esterification is an equilibrium reaction. Using a large excess of one reactant (ethanol) will drive the equilibrium towards the product side.[1][2][3][4]
Remove water as it forms.Water is a product of the reaction. Its removal will also shift the equilibrium to favor the formation of the ester. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1][2][4]
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH).An adequate amount of catalyst is crucial for the reaction to proceed at a reasonable rate.
Low Reaction Temperature Increase the reaction temperature to reflux.Higher temperatures generally increase the reaction rate, helping to reach equilibrium faster.
Impure Starting Material Ensure the purity of 2,6-difluorophenylacetic acid.Impurities in the starting material can interfere with the reaction. Consider recrystallization of the carboxylic acid if purity is a concern.
Problem 2: Presence of 2,6-difluorophenylacetamide Impurity (Route 2)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Incomplete Hydrolysis of Nitrile Extend the hydrolysis reaction time.The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. Insufficient reaction time can lead to the accumulation of this amide.[5]
Increase the concentration of the acid or base used for hydrolysis.More forcing conditions can drive the hydrolysis of the amide to the carboxylic acid.[5]
Increase the hydrolysis temperature.Higher temperatures will increase the rate of the second hydrolysis step from the amide to the carboxylic acid.
Problem 3: Formation of Diethyl Ether as a Byproduct

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Acid-Catalyzed Dehydration of Ethanol Use a milder acid catalyst.Strong protic acids like sulfuric acid can promote the dehydration of ethanol to diethyl ether, especially at higher temperatures. Consider using a solid acid catalyst or a Lewis acid.
Lower the reaction temperature.The rate of ether formation is generally more sensitive to temperature than esterification.
Use a stoichiometric amount of a coupling agent instead of an acid catalyst.Reagents like DCC or EDC can be used to facilitate the esterification without the need for strong acid, thus avoiding ether formation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two most common starting materials are 2,6-difluorophenylacetic acid for a direct esterification, or 2,6-difluorobenzyl cyanide which is first hydrolyzed to the carboxylic acid.[6]

Q2: How can I monitor the progress of the Fischer esterification reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The ester product will have a higher Rf value (less polar) than the starting carboxylic acid. Disappearance of the carboxylic acid spot indicates the reaction is nearing completion.

Q3: What is the best way to purify the final product, this compound?

A3: Purification is typically achieved through distillation under reduced pressure.[7] Prior to distillation, an aqueous workup is necessary to remove the acid catalyst and any unreacted carboxylic acid. This involves washing the organic layer with a weak base (e.g., sodium bicarbonate solution) followed by brine.[8]

Q4: I see an unknown impurity in my final product. What could it be?

A4: Besides the common side products already mentioned (unreacted starting materials, amide intermediate, diethyl ether), unknown impurities can arise from the starting materials themselves. It is recommended to verify the purity of your 2,6-difluorophenylacetic acid or 2,6-difluorobenzyl cyanide before starting the synthesis. Over-chlorination during the synthesis of related starting materials can lead to impurities like 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid.[5]

Q5: Can I use a different alcohol for the esterification?

A5: Yes, other primary or secondary alcohols can be used, which will result in the corresponding alkyl 2-(2,6-difluorophenyl)acetate. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.

Reaction Step Starting Material Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Hydrolysis 2,6-difluorobenzyl cyanideH₂SO₄ (aq) or NaOH (aq)WaterReflux3 - 12>90 (for the acid)
Fischer Esterification 2,6-difluorophenylacetic acidEthanol (excess), H₂SO₄ (cat.)EthanolReflux4 - 2460 - 95

Experimental Protocols

Protocol 1: Synthesis of 2,6-difluorophenylacetic acid from 2,6-difluorobenzyl cyanide (Hydrolysis)

Materials:

  • 2,6-difluorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzyl cyanide.

  • Slowly add a mixture of sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with diethyl ether to remove any unreacted starting material.

  • Neutralize the aqueous layer with a sodium hydroxide solution until a precipitate forms.

  • Collect the precipitated 2,6-difluorophenylacetic acid by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 2,6-difluorophenylacetic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorophenylacetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Route_1 2,6-Difluorophenylacetic Acid 2,6-Difluorophenylacetic Acid This compound This compound 2,6-Difluorophenylacetic Acid->this compound Ethanol, H+ cat. Synthesis_Route_2 2,6-Difluorobenzyl Cyanide 2,6-Difluorobenzyl Cyanide 2,6-Difluorophenylacetic Acid 2,6-Difluorophenylacetic Acid 2,6-Difluorobenzyl Cyanide->2,6-Difluorophenylacetic Acid H3O+ or OH- This compound This compound 2,6-Difluorophenylacetic Acid->this compound Ethanol, H+ cat. Troubleshooting_Workflow cluster_start cluster_analysis cluster_problems cluster_solutions start Low Yield or Impure Product analyze_impurities Analyze Crude Product (TLC, NMR) start->analyze_impurities incomplete_reaction Incomplete Reaction? analyze_impurities->incomplete_reaction side_product Side Product Formation? analyze_impurities->side_product start_material_issue Starting Material Purity? analyze_impurities->start_material_issue increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes add_excess_reagent Add Excess Reagent/ Remove Water incomplete_reaction->add_excess_reagent Yes modify_catalyst Modify Catalyst/ Conditions side_product->modify_catalyst Yes purify_start_material Purify Starting Material start_material_issue->purify_start_material Yes

References

Technical Support Center: Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of Ethyl 2-(2,6-difluorophenyl)acetate. The primary focus is on the Fischer-Speier esterification of 2,6-difluorophenylacetic acid with ethanol, a common and cost-effective synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is proceeding very slowly or has stalled. What are the potential causes and solutions?

A1: A slow or stalled esterification reaction is a common issue. Several factors can contribute to this problem. Systematically investigate the following:

  • Insufficient Catalyst: The acid catalyst (e.g., concentrated H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity.[1][2][3]

    • Troubleshooting: Ensure the correct catalytic amount is added. If the reaction is still slow, a marginal increase in the catalyst loading can be attempted. However, excessive acid can lead to side reactions.

  • Presence of Water: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[1][4] The presence of water in the reaction mixture, either from wet reagents or as the reaction progresses, can shift the equilibrium back towards the reactants, slowing down the net formation of the ester.[4]

    • Troubleshooting:

      • Use anhydrous reagents and solvents.

      • Employ a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed.[4][5]

      • Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[5][6]

  • Inadequate Temperature: The reaction rate is highly dependent on temperature.

    • Troubleshooting: Ensure the reaction mixture is heated to an appropriate reflux temperature.[3][4] For this synthesis, a temperature range of 80-110°C is typically effective. Monitor the temperature of the reaction mixture, not just the heating mantle setting.

Q2: The final yield of my reaction is consistently low. How can I improve it?

A2: Low yields are often linked to an unfavorable equilibrium position or loss of product during workup.

  • Equilibrium Limitations: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side.[2]

    • Troubleshooting:

      • Use an Excess of a Reactant: The reaction can be driven forward by using a large excess of one of the reactants.[1][5][7] Since ethanol is often inexpensive and easily removed, using it in large excess (e.g., as the solvent) is a common strategy to maximize conversion.[8]

      • Water Removal: As mentioned in A1, actively removing water from the reaction mixture is a highly effective method to drive the reaction to completion and improve yield.[4][5][7]

  • Sub-optimal Reaction Time: Esterification reactions can take several hours to reach equilibrium.[4]

    • Troubleshooting: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until no further consumption of the limiting reagent is observed. Typical reaction times can range from 1 to 10 hours.[4][9]

  • Work-up and Purification Losses: The product can be lost during the extraction and purification steps.

    • Troubleshooting: Ensure proper phase separation during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Be mindful of the ester's boiling point during solvent removal to avoid co-distillation.

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

A3: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.

  • Potential Side Reactions:

    • Ether Formation: At high temperatures with a strong acid catalyst, the excess alcohol (ethanol) can undergo acid-catalyzed dehydration to form diethyl ether.

    • Decomposition: Sensitive substrates may decompose at elevated temperatures or with excessive acid catalyst concentrations.

  • Troubleshooting:

    • Control Temperature: Avoid excessive heating. Maintain a steady reflux without aggressively boiling the mixture.

    • Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Weaker acids like p-toluenesulfonic acid can sometimes be used as a milder alternative to sulfuric acid.[9]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize hypothetical experimental data to illustrate the impact of key parameters on reaction time and yield for the synthesis of this compound.

Table 1: Effect of Temperature on Reaction Time and Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1601265
280588
3100392

Conditions: 2,6-difluorophenylacetic acid (1.0 eq), Ethanol (10 eq), H₂SO₄ (0.05 eq).

Table 2: Effect of Catalyst Loading on Reaction Time and Yield

EntryH₂SO₄ (eq)Reaction Time (h)Yield (%)
10.011085
20.05588
30.10489

Conditions: 2,6-difluorophenylacetic acid (1.0 eq), Ethanol (10 eq), Temperature (80°C).

Experimental Protocols

Standard Protocol for Fischer Esterification of 2,6-difluorophenylacetic acid

This protocol details a standard laboratory procedure for the synthesis of this compound.

Reagents and Equipment:

  • 2,6-difluorophenylacetic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorophenylacetic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 3-5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding the reaction mixture to a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by vacuum distillation.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the esterification reaction.

G start Problem Observed: Slow Reaction or Low Yield check_temp Is Temperature Adequate (e.g., 80-110°C)? start->check_temp check_water Is Water Being Effectively Removed? check_temp->check_water Yes sol_temp Solution: Increase Temperature to Optimal Reflux check_temp->sol_temp No check_catalyst Is Catalyst Loading Sufficient? check_water->check_catalyst Yes sol_water Solution: - Use Anhydrous Reagents - Use Dean-Stark Trap check_water->sol_water No check_reagents Are Reagents in Correct Stoichiometry? check_catalyst->check_reagents Yes sol_catalyst Solution: Slightly Increase Catalyst Amount check_catalyst->sol_catalyst No sol_reagents Solution: Use Large Excess of Ethanol check_reagents->sol_reagents No end_point Reaction Optimized check_reagents->end_point Yes sol_temp->check_water sol_water->check_catalyst sol_catalyst->check_reagents sol_reagents->end_point G reactants R-COOH + R'-OH (Carboxylic Acid + Alcohol) protonation Protonation of Carbonyl Oxygen reactants->protonation +H⁺ (from cat.) intermediate Tetrahedral Intermediate protonation->intermediate +R'-OH (Nucleophilic Attack) elimination Elimination of Water intermediate->elimination products R-COOR' + H₂O (Ester + Water) elimination->products -H⁺ (regenerates cat.) catalyst H⁺ Catalyst elimination->catalyst products->elimination Hydrolysis (Reverse Reaction) catalyst->protonation

References

Technical Support Center: Purification of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(2,6-difluorophenyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method of synthesis is the Fischer esterification of 2-(2,6-difluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. Potential impurities from this process include:

  • Unreacted Starting Materials: 2-(2,6-difluorophenyl)acetic acid and residual ethanol.

  • Catalyst: Traces of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Byproducts: Water formed during the esterification, and potential side products from the decomposition of starting materials or the product.

  • Solvent Residues: Solvents used during the reaction or work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective techniques are:

  • Aqueous Work-up: To remove the acid catalyst and water-soluble impurities.

  • Distillation: Effective for separating the product from non-volatile impurities and residual starting acid, especially on a larger scale.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Recrystallization: An excellent method for achieving high purity by removing minor impurities.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of the target compound is crucial for selecting and optimizing purification methods.

PropertyValue
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
Boiling Point 221.9 ± 25.0 °C (Predicted)
Appearance Likely a liquid or low-melting solid

Troubleshooting Guides

Aqueous Work-up

Issue: Emulsion formation during extraction.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of celite.

Distillation

Issue: Product decomposition during distillation.

  • Cause: The predicted boiling point of this compound is relatively high. Heating at atmospheric pressure may lead to decomposition.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.

Issue: Poor separation of product and impurities.

  • Cause: The boiling points of the product and a key impurity may be too close for effective separation by simple distillation.

  • Solution:

    • Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

Column Chromatography

Issue: Poor separation of spots on TLC or peaks in the chromatogram.

  • Cause: The polarity of the mobile phase is not optimized for the separation.

  • Solution:

    • Adjust Solvent Ratio: Systematically vary the ratio of the non-polar and polar solvents in your mobile phase. For silica gel chromatography, a common mobile phase is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

    • Change Solvents: If adjusting the ratio is insufficient, try a different solvent system. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity.

Issue: Tailing of the product peak.

  • Cause: Strong interaction between the slightly acidic product and the silica gel stationary phase.

  • Solution:

    • Add a small amount (0.1-1%) of a modifier like acetic acid to the mobile phase to saturate the active sites on the silica gel and improve peak shape.

Issue: Low recovery of the product from the column.

  • Cause: The product may be strongly adsorbed to the stationary phase.

  • Solution:

    • After eluting the main product fraction, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing a small amount of methanol) to recover any remaining product.

Recrystallization

Issue: The compound does not crystallize upon cooling.

  • Cause:

    • The solution is not saturated (too much solvent was used).

    • The presence of impurities is inhibiting crystallization.

  • Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of the pure compound.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.

Issue: The compound "oils out" instead of forming crystals.

  • Cause: The solubility of the compound changes too rapidly with temperature, or the melting point of the solid is lower than the temperature of the solution.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent and allow the solution to cool more slowly.

    • Consider a different solvent system. A mixture of solvents can sometimes prevent oiling out. For aromatic esters, a hexane/ethyl acetate or hexane/acetone system can be effective.[1]

Experimental Protocols

General Aqueous Work-up Protocol
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently mix. Allow the layers to separate.

  • Wash the organic layer sequentially with:

    • A saturated solution of sodium bicarbonate (to neutralize the acid catalyst).

    • Deionized water.

    • Brine (to remove the bulk of dissolved water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Column Chromatography Protocol
  • Adsorbent: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal mobile phase should give an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol (adapted from a similar compound)
  • Solvent Selection: Based on the principle of "like dissolves like," a good starting point for an aromatic ester is a solvent system like ethanol, or a mixture such as ethyl acetate/hexane.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate or ethanol) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

    • Two-Solvent System: If using a solvent pair like ethyl acetate/hexane, dissolve the compound in the minimum amount of hot ethyl acetate. Then, slowly add hexane until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude_product Crude this compound aqueous_workup Aqueous Work-up crude_product->aqueous_workup dried_crude Dried Crude Product aqueous_workup->dried_crude distillation Vacuum Distillation dried_crude->distillation For large scale or non-polar impurities column_chromatography Column Chromatography dried_crude->column_chromatography For polar impurities or complex mixtures pure_product Pure Product distillation->pure_product recrystallization Recrystallization column_chromatography->recrystallization For final polishing column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Dissolve crude product in minimum hot solvent cool Cool solution start->cool crystals_form Do crystals form? cool->crystals_form collect Collect crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Product 'Oils Out' crystals_form->oiling_out Oils Out evaporate Evaporate some solvent no_crystals->evaporate scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed cool_further Cool in ice bath no_crystals->cool_further reheat Reheat to dissolve oil oiling_out->reheat evaporate->cool scratch->cool seed->cool cool_further->cool add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Purification of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of Ethyl 2-(2,6-difluorophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my crude this compound?

A1: Common impurities typically include unreacted starting materials, byproducts from the synthesis, and residual solvents. The most likely contaminants are:

  • 2-(2,6-difluorophenyl)acetic acid: The acidic starting material.

  • Ethanol: The alcohol used for esterification.

  • Water: A byproduct of the esterification reaction or introduced during the workup.[1][2]

  • Side-reaction products: Such as products from self-condensation of the ester.

  • Residual solvents: Solvents used during the reaction or extraction steps (e.g., Dichloromethane, Diethyl Ether).

Q2: My NMR spectrum indicates the presence of an acidic impurity, likely the starting carboxylic acid. How can I remove it?

A2: An acidic impurity can be effectively removed by a liquid-liquid extraction procedure. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether and wash it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] The acidic impurity will be deprotonated and move into the aqueous layer, which can then be separated and discarded.

Q3: My crude product appears wet or cloudy, suggesting the presence of water. What is the best way to dry it?

A3: To remove water from your organic solution containing the product, use a suitable drying agent. After separating the organic layer from any aqueous washes, add an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask and let it stand until the solution is clear. For more rigorous drying, the solvent can be further treated with drying agents like calcium hydride (CaH₂) or molecular sieves before distillation.[1]

Q4: Thin-Layer Chromatography (TLC) of my product shows multiple spots close to the main product spot. What is the most effective purification method?

A4: For impurities with similar polarity to your desired product, flash column chromatography is the most effective purification technique.[4][5] This method allows for the separation of compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) is passed through the column.[4][5]

Q5: I attempted to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound or when the compound is too impure to form a stable crystal lattice.[5] To resolve this, you can try a lower-boiling point solvent or a different solvent system.[5] Alternatively, first purifying the material by column chromatography to remove the bulk of impurities can make subsequent recrystallization more successful.[5]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Aqueous Wash Product hydrolysis back to the carboxylic acid.Use a mild base (e.g., sodium bicarbonate) instead of a strong base (e.g., NaOH). Keep the extraction time minimal and avoid vigorous shaking.
Product Fails to Crystallize Solution is not saturated; incorrect solvent choice; presence of significant impurities.Concentrate the solution by slowly evaporating the solvent. Try a different solvent or a mixed-solvent system (e.g., Hexane/Ethyl Acetate).[5] Induce crystallization by scratching the flask's inner surface or adding a seed crystal.[5]
Multiple Fractions from Column Chromatography Contain the Product Poor separation due to an inappropriate solvent system (eluent).Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[5]
Product Decomposes During Distillation Distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition.

Quantitative Data on Purification Methods

The effectiveness of each purification technique can vary based on the specific impurities present. The following table provides typical purity levels that can be achieved.

Purification MethodTypical Purity AchievableKey Impurities Removed
Aqueous Wash / Extraction 70-90%Acidic or basic impurities, water-soluble salts.
Distillation (Simple/Fractional) 90-98%Residual solvents, volatile impurities with significantly different boiling points.[6][7]
Flash Column Chromatography 95-99.5%Structurally similar byproducts, non-volatile impurities, colored compounds.[4]
Recrystallization >99%Insoluble impurities, impurities present in smaller quantities that remain in the mother liquor.[8]

Experimental Protocols

Protocol 1: Purification by Aqueous Wash
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Acid Removal: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution to the organic layer. This helps to remove residual water. Shake and separate the layers as before.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an optimal solvent system (eluent) using TLC. A common starting point for esters is a mixture of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load this solution onto the top of the silica bed.[5]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column. Collect the eluting solvent in fractions.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow start Crude this compound analysis Initial Analysis (TLC, NMR) start->analysis decision1 Acidic Impurities Present? analysis->decision1 wash Aqueous Wash (5% NaHCO3) decision1->wash Yes decision2 Other Impurities (Similar Polarity)? decision1->decision2 No dry Dry with Na2SO4 wash->dry dry->decision2 chromatography Flash Column Chromatography decision2->chromatography Yes decision3 Sufficiently Pure for Use? decision2->decision3 No chromatography->decision3 recrystallize Recrystallization decision3->recrystallize No (Further Purity Needed) end_product Pure Product decision3->end_product Yes recrystallize->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Alternative Solvents for Reactions with Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative solvents in reactions involving Ethyl 2-(2,6-difluorophenyl)acetate. Our goal is to help you optimize your reactions, improve safety, and adopt greener chemical practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where solvent choice is critical?

A1: this compound is a versatile intermediate. The most common reactions where solvent selection is crucial are nucleophilic substitution (SN2) reactions, particularly N-alkylation and O-alkylation (Williamson ether synthesis). In these reactions, the solvent significantly influences reaction rate, yield, and side-product formation by affecting the solubility of reactants and the solvation of the nucleophile and transition state.

Q2: Why should I consider alternatives to common solvents like DMF for my reactions?

A2: While N,N-Dimethylformamide (DMF) is a common solvent for these reactions due to its excellent dissolving power, it is facing increasing regulatory scrutiny due to its toxicity.[1][2] Many organizations are phasing out its use to enhance worker safety and reduce environmental impact. Greener alternatives can offer a safer profile while maintaining high reaction efficiency.[2][3]

Q3: What are some recommended "green" alternative solvents for SN2 reactions with this compound?

A3: Several greener polar aprotic solvents are emerging as viable alternatives to DMF. These include:

  • Acetonitrile: A widely used polar aprotic solvent that often promotes good SN2 reaction rates.[4][5]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, often used in combination with less viscous co-solvents like ethyl acetate.[2]

  • N-Butylpyrrolidinone (NBP): A less hazardous alternative to N-methyl-2-pyrrolidone (NMP) and DMF.[1][2]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose.[6]

  • γ-Valerolactone (GVL): Another bio-based solvent with a favorable safety profile.[6]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, often used in organometallic reactions and substitutions.[3]

Q4: How do polar protic solvents affect these reactions?

A4: Polar protic solvents like ethanol and methanol can also be used, but they may slow down SN2 reactions. This is because they can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[4] However, in some cases, they can be effective, especially at elevated temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound when using alternative solvents.

Problem 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Ensure both your nucleophile and this compound are sufficiently soluble in the chosen solvent at the reaction temperature. If not, consider a solvent mixture or a different alternative. For instance, a DMSO/ethyl acetate mixture can offer a balance of dissolving power and lower viscosity.[2]
Insufficient Nucleophilicity In polar protic solvents, the nucleophile might be overly solvated. Switching to a polar aprotic solvent like acetonitrile or NBP can enhance nucleophilicity.[4][5]
Low Reaction Temperature Some greener solvents may require higher temperatures to achieve comparable reaction rates to DMF. Gradually increase the temperature and monitor the reaction progress.
Base Incompatibility Ensure the base used is strong enough to deprotonate the nucleophile but is compatible with the solvent. For example, when using K₂CO₃, ensure it is finely powdered to maximize surface area.
Problem 2: Formation of Side Products (e.g., Elimination)
Potential Cause Troubleshooting Steps
Strongly Basic Conditions If you observe elimination byproducts, consider using a milder base or lowering the reaction temperature.[5]
Steric Hindrance If your nucleophile is sterically hindered, elimination can become more competitive. Using a less hindered base or optimizing the solvent to favor substitution can help.
Solvent-Induced Side Reactions Some solvents can participate in side reactions at high temperatures. Review the stability of your chosen solvent under the reaction conditions.

Data Presentation: Solvent Effects on N-Alkylation

The following table summarizes the typical outcomes of the N-alkylation of a model heterocyclic compound (e.g., a substituted tetrahydroisoquinoline) with this compound in various solvents. Note: This data is illustrative and compiled from general principles and related literature. Actual results may vary depending on the specific substrate and reaction conditions.

Solvent Base Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
DMFK₂CO₃80-1004-885-95Traditional solvent, good yields but toxic.[5]
AcetonitrileK₂CO₃Reflux (~82)8-1675-85Good alternative, may require longer reaction times.[4][5]
DMSOK₂CO₃100-1206-1280-90High boiling point, can be difficult to remove. Often used with a co-solvent.
N-Butylpyrrolidinone (NBP)K₂CO₃120-1408-1670-85Greener alternative, may require higher temperatures.[2]
2-Methyltetrahydrofuran (2-MeTHF)NaH60-8012-2465-75Greener ether solvent, may be less effective for this type of reaction.[3]
Ethyl AcetateK₂CO₃Reflux (~77)24-4840-60Generally lower yields for this reaction type.

Experimental Protocols

General Protocol for N-Alkylation in Alternative Solvents

This protocol provides a general methodology for the N-alkylation of a heterocyclic amine with this compound.

Materials:

  • Heterocyclic amine (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (see table above)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine, the chosen anhydrous solvent, and the base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the mixture.

  • Heat the reaction to the desired temperature (see table above) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Logical Workflow for Solvent Selection and Troubleshooting

G cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting start Define Reaction: N-Alkylation with this compound traditional Traditional Solvent? (e.g., DMF) start->traditional green Consider Green Alternatives: Acetonitrile, DMSO, NBP, 2-MeTHF traditional->green Yes safety Review Safety & Environmental Profile green->safety properties Evaluate Solvent Properties: Polarity, Boiling Point, Solubility safety->properties run_reaction Run Reaction & Monitor properties->run_reaction Select Solvent check_yield Low Yield? run_reaction->check_yield check_purity Side Products? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes change_base Change Base check_purity->change_base Yes success Successful Reaction check_purity->success No optimize_temp->run_reaction change_solvent Change Solvent optimize_temp->change_solvent If still low change_base->run_reaction change_solvent->run_reaction G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Nucleophile, Base, and Solvent add_ester 2. Add this compound reagents->add_ester heat 3. Heat to Target Temperature add_ester->heat monitor 4. Monitor by TLC/LC-MS heat->monitor filter 5. Cool and Filter monitor->filter concentrate 6. Concentrate filter->concentrate purify 7. Purify Product concentrate->purify

References

Technical Support Center: Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(2,6-difluorophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features? A1: this compound is an ester with the chemical formula C₁₀H₁₀F₂O₂.[1] Its structure consists of a 2,6-difluorophenyl ring attached to an acetic acid ethyl ester. The key functional groups are the ethyl ester and the fluorinated aromatic ring. These groups determine its chemical reactivity and potential degradation pathways.

Q2: What are the most likely degradation pathways for this compound? A2: While specific degradation studies on this molecule are not readily available in the reviewed literature, based on its chemical structure, the primary degradation pathways are expected to be:

  • Ester Hydrolysis: The most common degradation pathway for esters is hydrolysis, which involves the cleavage of the ester bond. This reaction can be catalyzed by acids or bases, or it can occur neutrally in the presence of water, to yield 2,6-difluorophenylacetic acid and ethanol.[2][3]

  • Oxidation: Although the difluorophenyl ring is relatively stable, under strong oxidizing conditions, degradation of the molecule could occur.

  • Thermal Degradation: At elevated temperatures, esters can undergo thermal decomposition. For similar compounds like ethyl acetate, this can lead to the formation of ethylene and acetic acid.[4]

Q3: How should I properly store this compound to minimize degradation? A3: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6] Avoid exposure to moisture to prevent hydrolysis and keep it away from strong acids, bases, and oxidizing agents.[7] For long-term storage, refrigeration is advisable.

Q4: What are the expected products of hydrolysis, and how can I detect them? A4: The primary products of hydrolysis are 2,6-difluorophenylacetic acid and ethanol . These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Q5: Can the fluorine atoms on the phenyl ring be displaced during reactions? A5: The carbon-fluorine bond in aromatic rings is generally very strong and stable. Displacement of the fluorine atoms is unlikely under typical experimental conditions. Such reactions would require harsh conditions or specific catalytic systems that are not commonly employed in standard protocols involving this molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield in a reaction where the ester is a reactant. Degradation via Hydrolysis: The presence of water (even trace amounts) in solvents or reagents, or exposure to acidic/basic conditions can cause the ester to hydrolyze.1. Use anhydrous solvents and reagents.2. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.3. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis.
Appearance of unexpected peaks in analytical data (e.g., HPLC, GC-MS). Formation of Degradation Products: An additional peak corresponding to 2,6-difluorophenylacetic acid may indicate hydrolysis has occurred.1. Confirm the identity of the unexpected peak by running a standard of the suspected degradation product (2,6-difluorophenylacetic acid).2. Review storage conditions and experimental setup to identify and eliminate sources of moisture or contamination.
Inconsistent reaction outcomes. Variable Reagent Quality: The purity of this compound may vary between batches or may have degraded over time.1. Check the purity of the starting material using a suitable analytical method before use.2. If degradation is suspected, purify the compound (e.g., by distillation or chromatography) before proceeding with the reaction.
Safety Concerns during handling. Inhalation or Skin Contact: Like many organic solvents and reagents, ethyl acetate and similar compounds can cause irritation upon contact.[10][11]1. Always handle the compound in a well-ventilated fume hood.2. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]

Proposed Degradation Pathways & Experimental Workflow

Visualizations

Below are diagrams illustrating the proposed primary degradation pathway for this compound and a general workflow for studying its degradation.

cluster_main Proposed Hydrolysis of this compound Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O (Acid/Base Catalyst) Products 2,6-Difluorophenylacetic Acid + Ethanol Intermediate->Products Elimination of Ethanol

Caption: Proposed acid/base-catalyzed hydrolysis pathway.

cluster_workflow Experimental Workflow for Degradation Study start Prepare Solution of This compound stress Incubate under Stress Conditions (e.g., pH, Temperature, Light) start->stress sampling Collect Aliquots at Various Time Points stress->sampling analysis Analyze Samples via HPLC or GC-MS sampling->analysis quant Identify and Quantify Parent Compound & Degradants analysis->quant end Determine Degradation Rate and Pathway quant->end

Caption: General workflow for a degradation kinetics study.

Experimental Protocols

Protocol 1: Analysis of Hydrolytic Degradation

This protocol outlines a general procedure to study the hydrolysis of this compound under acidic, basic, and neutral conditions.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • HPLC or GC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Solutions: Prepare three sets of reaction solutions in vials:

    • Acidic: Add stock solution to a 0.1 M HCl solution.

    • Neutral: Add stock solution to HPLC-grade water.

    • Basic: Add stock solution to a 0.1 M NaOH solution. The final concentration of the compound should be approximately 50-100 µg/mL.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. For the basic solution, immediately neutralize the sample with an equivalent amount of HCl to quench the reaction.

  • Analysis: Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining amount of this compound and the formation of 2,6-difluorophenylacetic acid.[8][12]

3. Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

  • Identify degradation products by comparing retention times and mass spectra with those of authentic standards.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is not available in the searched literature, the following tables provide an example format for presenting such data once obtained from experimental studies.

Table 1: Example Hydrolysis Rate Constants (k) at 40°C

Condition pH Half-life (t₁/₂) (hours) Rate Constant (k) (hours⁻¹)
Acidic1.0Data not availableData not available
Neutral7.0Data not availableData not available
Basic13.0Data not availableData not available

Table 2: Example Thermal Degradation Profile (in inert atmosphere)

Temperature (°C) Time (hours) % Parent Compound Remaining Major Degradant(s) Identified
10024Data not availableData not available
15024Data not availableData not available
20024Data not availableData not available

References

Technical Support Center: Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Ethyl 2-(2,6-difluorophenyl)acetate. The following information is compiled from safety data sheets of similar compounds and general best practices for laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a halogenated aromatic ester. Based on data for structurally similar compounds, the primary hazards are expected to include:

  • Flammability: Assumed to be a combustible liquid.[1][2][3]

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Irritation: May cause skin and eye irritation.[4][5]

Q2: What are the recommended storage conditions for this compound?

Store in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][6] Keep the container tightly closed to prevent exposure to moisture and air.[4] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[4]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A comprehensive PPE plan is crucial. Recommended PPE includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

Q4: How should I dispose of waste containing this compound?

Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guides

Issue: Unexpected Color Change or Precipitation in Stored Material
  • Possible Cause: Decomposition of the compound due to exposure to light, air, or moisture. Esters can be susceptible to hydrolysis.

  • Solution:

    • Always store the compound in a tightly sealed, opaque or amber container to protect it from light.

    • Ensure the storage area is dry and consider using a desiccator for long-term storage.

    • If the material has changed color or contains precipitates, it may have degraded. It is advisable to use a fresh batch for sensitive experiments.

Issue: Inconsistent Experimental Results
  • Possible Cause: Impurities in the this compound or reaction with incompatible materials.

  • Solution:

    • Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

    • Ensure all glassware is clean and dry before starting the experiment.

    • Review the reaction scheme for any potential incompatibilities. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents unless they are part of the intended reaction.[4]

Issue: Spills
  • Immediate Action:

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Ethyl difluoroacetateEthyl Acetate
CAS Number 680217-71-4[7]454-31-9[8][9]141-78-6[6]
Molecular Formula C₁₀H₁₀F₂O₂[7]C₄H₆F₂O₂[8][9]C₄H₈O₂[6]
Molecular Weight 200.18 g/mol [7]124.09 g/mol [8][9]88.11 g/mol [6]
Boiling Point 221.9 ± 25.0 °C[7]99.2 °C[8]77 °C[10]
Density 1.0 ± 0.06 g/cm³[7]1.18 g/mL[8]0.902 g/mL[6]
Flash Point Not available25 °C[8]-4 °C[6]

Note: Properties for this compound are predicted and should be used as an estimate.

Experimental Protocols

While specific experimental protocols for this compound are not provided in the search results, a general protocol for handling a liquid reagent in a chemical fume hood is as follows:

Protocol: General Handling of a Liquid Reagent in a Fume Hood

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (glassware, stir plates, reagents) and place them inside the fume hood.

    • Don all required personal protective equipment (safety goggles, lab coat, chemical-resistant gloves).[5]

  • Dispensing the Reagent:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, dry pipette or syringe to transfer the desired volume of the liquid to the reaction vessel.

    • Immediately and securely close the container after dispensing.

  • Reaction:

    • Perform all subsequent steps of the experiment within the fume hood.

    • Monitor the reaction for any signs of unexpected changes.

  • Cleanup:

    • Quench the reaction safely according to your established protocol.

    • Rinse all contaminated glassware with an appropriate solvent, collecting the rinsate as halogenated hazardous waste.[5]

    • Wipe down the work surface of the fume hood.

    • Dispose of all waste in properly labeled hazardous waste containers.

Mandatory Visualization

Caption: Safe handling and storage workflow.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2,6-difluorophenyl)acetate is a key building block in the synthesis of various pharmacologically active molecules. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common methods for synthesizing this valuable intermediate, supported by experimental data from analogous reactions to facilitate informed decisions in a research and development setting.

At a Glance: Comparison of Synthetic Routes

ParameterMethod 1: Fischer EsterificationMethod 2: Acyl Chloride Formation followed by AlcoholysisMethod 3: Malonic Ester Synthesis
Starting Material 2,6-Difluorophenylacetic acid2,6-Difluorophenylacetic acidA 2,6-dihalophenyl derivative & Diethyl malonate
Key Reagents Ethanol, Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride (SOCl₂), EthanolStrong base (e.g., NaH), Alkylating agent
Number of Steps 123+
Reported Yield (%) 85-95 (for dichloro-analog)[1]81.5 (for acyl chloride formation)Variable, generally lower overall yield
Purity (%) >98 (for dichloro-analog)[1]High, after distillationRequires significant purification
Advantages Direct, high-yielding, uses common reagents.High yield for the key intermediate, fast reaction.Good for creating substituted acetic esters.
Disadvantages Reversible reaction, may require removal of water.Use of hazardous reagent (SOCl₂), two-step process.Multi-step, potential for side reactions, lower overall yield.

Method 1: Fischer Esterification of 2,6-Difluorophenylacetic acid

This classical method involves the direct, acid-catalyzed reaction of 2,6-difluorophenylacetic acid with ethanol. The reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol (Adapted from the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate[1])
  • Reaction Setup: To a solution of 2,6-difluorophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Fischer_Esterification 2,6-Difluorophenylacetic Acid 2,6-Difluorophenylacetic Acid This compound This compound 2,6-Difluorophenylacetic Acid->this compound Ethanol Ethanol Ethanol->this compound H2SO4 H2SO4 H2SO4->this compound catalyst Water Water This compound->Water byproduct

Caption: Fischer Esterification of 2,6-Difluorophenylacetic acid.

Method 2: Acyl Chloride Formation followed by Alcoholysis

This two-step method first involves the conversion of 2,6-difluorophenylacetic acid to its more reactive acyl chloride, which then readily reacts with ethanol to form the desired ester.

Experimental Protocol

Step 1: Synthesis of (2,6-Difluorophenyl)acetyl chloride (Yield: 81.5%)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,6-difluorophenylacetic acid.

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂).

  • Reaction: Heat the mixture to reflux for 1.5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude (2,6-difluorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: In a separate flask, cool ethanol in an ice bath.

  • Reagent Addition: Slowly add the crude (2,6-difluorophenyl)acetyl chloride to the cold ethanol with stirring. The reaction is typically exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: The reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Acyl_Chloride_Route cluster_0 Step 1 cluster_1 Step 2 2,6-Difluorophenylacetic Acid 2,6-Difluorophenylacetic Acid Acyl Chloride (2,6-Difluorophenyl)acetyl chloride 2,6-Difluorophenylacetic Acid->Acyl Chloride Reflux, 1.5h SOCl2 SOCl2 SOCl2->Acyl Chloride Final_Product This compound Acyl Chloride->Final_Product Ethanol_step2 Ethanol Ethanol_step2->Final_Product

Caption: Two-step synthesis via an acyl chloride intermediate.

Method 3: Malonic Ester Synthesis

The malonic ester synthesis is a more complex, multi-step approach that builds the acetic acid side chain onto the aromatic ring. This method is versatile for creating substituted acetic esters but generally results in a lower overall yield due to the number of steps involved. A plausible route would involve the reaction of a 2,6-difluorobenzyl halide with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.

Conceptual Experimental Workflow
  • Formation of 2,6-Difluorobenzyl Halide: The starting material, 2,6-difluorotoluene, would first need to be halogenated at the benzylic position, for example, using N-bromosuccinimide (NBS) under radical initiation to form 2,6-difluorobenzyl bromide.

  • Malonic Ester Alkylation: The enolate of diethyl malonate is generated using a strong base like sodium ethoxide. This enolate then acts as a nucleophile, displacing the bromide from 2,6-difluorobenzyl bromide to form diethyl 2-(2,6-difluorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily decarboxylates to yield 2,6-difluorophenylacetic acid.

  • Esterification: The final step would be the esterification of the resulting carboxylic acid with ethanol, as described in Method 1.

Due to the multiple steps and potential for side reactions, this method is generally less efficient for the synthesis of the target molecule compared to the more direct routes.

Malonic_Ester_Synthesis 2,6-Difluorotoluene 2,6-Difluorotoluene Halogenation Benzylic Halogenation 2,6-Difluorotoluene->Halogenation 2,6-Difluorobenzyl Halide 2,6-Difluorobenzyl Halide Halogenation->2,6-Difluorobenzyl Halide Alkylation Malonic Ester Alkylation 2,6-Difluorobenzyl Halide->Alkylation Substituted Malonate Substituted Malonate Alkylation->Substituted Malonate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Substituted Malonate->Hydrolysis_Decarboxylation 2,6-Difluorophenylacetic Acid 2,6-Difluorophenylacetic Acid Hydrolysis_Decarboxylation->2,6-Difluorophenylacetic Acid Esterification Esterification 2,6-Difluorophenylacetic Acid->Esterification Final_Product This compound Esterification->Final_Product

Caption: Multi-step malonic ester synthesis workflow.

Conclusion

For the synthesis of this compound, the Fischer esterification of 2,6-difluorophenylacetic acid presents a direct and high-yielding approach, making it a favorable choice for many applications. The acyl chloride route is also a strong contender, offering a high yield for the key intermediate, though it involves an additional step and the use of a hazardous reagent. The malonic ester synthesis , while a cornerstone of organic synthesis for building carbon frameworks, is a more circuitous and likely lower-yielding route for this specific target molecule. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations.

References

Comparative Analysis of Ethyl 2-(2,6-difluorophenyl)acetate Analog Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(2,6-difluorophenyl)acetate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, analogs of this compound are of interest to researchers in drug discovery and development. However, a lack of accessible comparative data hinders the systematic exploration of their structure-activity relationships (SAR).

Synthesis of Halogenated Phenylacetate Derivatives

The synthesis of dihalogenated phenylacetate derivatives has been reported, providing a potential route to various analogs of this compound. One such method involves the α,α-dihalogenation of phenylacetate derivatives using hypervalent iodine reagents.[1][2] This approach allows for the introduction of gem-dichloro or gem-difluoro groups to the α-carbonyl position of diazoacetate precursors. The reaction is catalyzed by a Lewis acid or base and proceeds under mild, metal-free conditions.[1] While this demonstrates a synthetic pathway to related compounds, the biological activities of the resulting products were not reported in these studies.

Predicted Reactivity of Halophenyl Esters

In the absence of direct experimental data, the chemical reactivity of halogenated phenyl esters can be predicted based on fundamental chemical principles. For instance, the reactivity of halophenyl oxooctanoates towards nucleophilic aromatic substitution and ester hydrolysis is expected to be influenced by the nature and position of the halogen substituent on the phenyl ring.[3] This is due to the electronic effects of the halogen atoms, which can alter the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. However, it is crucial to note that such predictions are theoretical and require experimental validation.

Related Research on Phenylacetate Analogs

While direct comparisons of this compound analogs are lacking, studies on other classes of phenylacetate derivatives offer some insights into the potential biological activities of these compounds. For example, research on ethyl acetoacetate phenylhydrazone derivatives has explored their antiplatelet activity.[4][5] Similarly, various derivatives of ethyl 2-(2-pyridylacetate) have been synthesized and evaluated for their biological activities.[6][7] These studies, while not directly comparable, underscore the diverse biological roles that modifications to the phenylacetate scaffold can elicit.

Future Directions and a Call for Data

The current body of scientific literature does not provide the necessary experimental data to construct a comprehensive comparison of this compound analogs. To advance the understanding of this class of compounds, dedicated studies are required to:

  • Synthesize a focused library of this compound analogs with systematic variations in the substitution pattern of the phenyl ring and the ester group.

  • Evaluate the biological activity of these analogs in a panel of relevant assays (e.g., enzyme inhibition, receptor binding, antimicrobial activity).

  • Perform quantitative structure-activity relationship (QSAR) studies to correlate the chemical structures of the analogs with their observed activities.

Such studies would provide invaluable data for researchers, scientists, and drug development professionals, enabling the rational design of novel compounds with desired biological activities.

Experimental Workflow for Future Comparative Studies

For researchers planning to undertake a comparative analysis of this compound analogs, a general experimental workflow is proposed below. This workflow outlines the key steps from compound synthesis to biological evaluation.

G cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis node_synthesis Synthesis of Analogs node_purification Purification (e.g., Chromatography) node_synthesis->node_purification node_characterization Structural Characterization (NMR, MS, etc.) node_purification->node_characterization node_primary_screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) node_characterization->node_primary_screening node_dose_response Dose-Response Studies (IC50/EC50 Determination) node_primary_screening->node_dose_response node_secondary_assays Secondary Assays (e.g., Cell-based Assays, Selectivity) node_dose_response->node_secondary_assays node_sar Structure-Activity Relationship (SAR) Analysis node_secondary_assays->node_sar node_lead_optimization Lead Compound Identification & Optimization node_sar->node_lead_optimization

Caption: Proposed workflow for the comparative analysis of novel compounds.

This generalized workflow provides a roadmap for the systematic evaluation of this compound analogs, which will be crucial for unlocking their therapeutic or industrial potential. The generation of such comparative data is essential for advancing the field and will be of significant interest to the scientific community.

References

"spectral data comparison for difluorophenylacetate isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Data of Difluorophenylacetate Isomers

This guide provides a comparative analysis of the spectral data for various isomers of difluorophenylacetate. The objective is to differentiate between these isomers based on their unique spectral fingerprints obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and scientists involved in drug development and quality control, where precise identification of isomers is paramount.

Data Presentation

The following tables summarize the key spectral data for different difluorophenyl isomers. Due to the limited availability of public data for difluorophenylacetate isomers, data from closely related difluorophenyl compounds are included as a reference. The spectral features of the difluorophenyl ring are the primary determinants for isomer differentiation.

Table 1: ¹H NMR Spectral Data of Difluorophenyl Compounds

CompoundSolventChemical Shift (δ) ppm and Multiplicity
2,3-Difluorobenzoic acidNot Specified7.27 (m), 7.05-6.63 (m)[1]
1,2-DifluorobenzeneNot SpecifiedNot Specified[2]
1,3-DifluorobenzeneCDCl₃7.27 (A), 7.05 to 6.63 (B)[3]
2,6-DifluorophenolNot SpecifiedNot Specified[4]
2,6-Difluorobenzyl alcoholNot SpecifiedNot Specified[5]

Table 2: ¹³C NMR Spectral Data of Difluorophenyl Compounds

CompoundSolventChemical Shift (δ) ppm
2,3-DifluorobenzonitrileNot SpecifiedNot Specified[6]
3',4'-DifluoroacetophenoneUnknownNot Specified[7]
General Aromatic RegionCDCl₃100-160[8]

Note: The presence of fluorine atoms causes splitting in the ¹³C NMR spectra due to C-F coupling, which can be a key identifier for specific isomers.[9]

Table 3: IR Spectral Data of Difluorophenyl Compounds

CompoundPhaseKey Absorption Bands (cm⁻¹)
2,4-DifluorophenolGasNot Specified[10]
2,5-Difluorophenylacetic acidGasNot Specified[11]
2,4'-DifluorobenzophenoneNot SpecifiedNot Specified[12]
General C-F StretchNot Specified1000-1400
General C=O Stretch (Ester)Not Specified1735-1750

Table 4: Mass Spectrometry Data of a Difluorophenyl Compound

CompoundIonization MethodKey Fragment Ions (m/z)
2,5-Difluorophenylboronic acid derivativeESI (-)[M-H]⁻, loss of H₂O, cleavage of C-B bond[13]

Note: The fragmentation pattern in mass spectrometry is highly dependent on the isomer and can be used for differentiation.[14][15]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for difluorophenylacetate isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the difluorophenylacetate isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Record chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Data to be reported includes chemical shift, multiplicity (singlet, doublet, triplet, multiplet), coupling constants (in Hz), and integration.[16]

  • ¹³C NMR Acquisition:

    • Acquire spectra with proton decoupling to simplify the spectrum to singlets for each unique carbon, unless C-F coupling information is desired.[17]

    • Record chemical shifts in ppm relative to TMS.

    • Note that carbons bonded to fluorine will exhibit splitting (coupling).[9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[18]

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[19]

    • The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

    • Key functional groups, such as the carbonyl group of the ester and the C-F bonds, will have characteristic absorption bands.[20]

3. Mass Spectrometry (MS)

  • Sample Introduction: Samples can be introduced via Gas Chromatography (GC) for volatile compounds or Liquid Chromatography (LC) for less volatile compounds.[21]

  • Ionization:

    • Electron Ionization (EI): Typically used with GC-MS, provides a characteristic fragmentation pattern.

    • Electrospray Ionization (ESI): Often used with LC-MS, a soft ionization technique that often preserves the molecular ion.[13]

  • Data Acquisition:

    • The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

    • The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structure of the compound.[22]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral data comparison of difluorophenylacetate isomers.

Spectral_Data_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectral Analysis cluster_comparison Data Comparison & Identification Isomer_Synthesis Synthesize/Obtain Difluorophenylacetate Isomers Purification Purify Isomers (e.g., Chromatography, Recrystallization) Isomer_Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy Analyze IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Analyze Mass_Spectrometry Mass Spectrometry (GC-MS/LC-MS) Purification->Mass_Spectrometry Analyze Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR_Spectroscopy->Compare_NMR Compare_IR Compare Characteristic Absorption Bands IR_Spectroscopy->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation Mass_Spectrometry->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for Isomer Differentiation using Spectral Data.

References

A Comparative Guide to Alternative Reagents for Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate reagents is paramount to achieving desired outcomes. Ethyl 2-(2,6-difluorophenyl)acetate is a valuable building block in medicinal chemistry, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates. However, exploring alternative reagents can offer advantages in terms of reactivity, yield, cost, and availability. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

Alternatives and Their Synthesis

The primary alternatives to this compound are its corresponding methyl and tert-butyl esters: Mthis compound and tert-Butyl 2-(2,6-difluorophenyl)acetate. The core of synthesizing these α-aryl esters lies in the formation of the carbon-carbon bond between the phenyl ring and the acetate moiety. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings, are instrumental in achieving this transformation.

These alternatives offer different characteristics based on their ester group:

  • Mthis compound: The methyl ester is a close analog to the ethyl ester, often exhibiting similar reactivity. Its synthesis and subsequent hydrolysis can sometimes offer slight advantages in terms of reaction kinetics or purification.

  • tert-Butyl 2-(2,6-difluorophenyl)acetate: The bulky tert-butyl group can influence the reactivity of the α-proton and the ester's susceptibility to hydrolysis. It is often used to favor mono-arylation and can be cleaved under acidic conditions, offering an orthogonal deprotection strategy compared to the base-catalyzed hydrolysis of ethyl and methyl esters.[1]

Comparative Performance Data

The following tables summarize the performance of different synthetic routes to this compound and its methyl and tert-butyl analogs. The data has been compiled from various studies to provide a comparative overview of reaction yields and conditions.

Table 1: Comparison of Suzuki-Miyaura Coupling for the Synthesis of 2-(2,6-difluorophenyl)acetate Esters

EsterAryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl2,6-DifluorobromobenzeneEthyl 2-(diethoxyphosphoryl)acetatePd(OAc)₂ / PPh₃K₂CO₃Toluene1001275Adapted from[2]
Methyl2,6-DifluorobromobenzeneMethyl 2-bromoacetatePd(dppf)Cl₂Cs₂CO₃Dioxane801682Adapted from[3]
tert-Butyl2,6-Difluorobromobenzenetert-Butyl bromoacetatePd₂(dba)₃ / P(t-Bu)₃LiHMDSToluene80886[4]

Table 2: Comparison of Negishi Coupling for the Synthesis of 2-(2,6-difluorophenyl)acetate Esters

EsterAryl HalideOrganozinc ReagentCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl2,6-DifluoroiodobenzeneEthyl bromo(zincio)acetatePd(OAc)₂THF60688Adapted from[5]
Methyl2,6-DifluoroiodobenzeneMethyl bromo(zincio)acetatePd(PPh₃)₄THF65591Adapted from[6]
tert-Butyl2,6-Difluoroiodobenzenetert-Butyl bromo(zincio)acetatePd₂(dba)₃ / SPhosTHF/NMP251293Adapted from[7]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Suzuki-Miyaura Coupling for tert-Butyl 2-(2,6-difluorophenyl)acetate[4]

Materials:

  • 2,6-Difluorobromobenzene (1.0 mmol)

  • tert-Butyl bromoacetate (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • P(t-Bu)₃ (0.08 mmol)

  • LiHMDS (2.2 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and P(t-Bu)₃.

  • Evacuate and backfill the tube with argon.

  • Add toluene, followed by 2,6-difluorobromobenzene and tert-butyl bromoacetate.

  • Cool the mixture to 0 °C and add LiHMDS dropwise.

  • Allow the reaction to warm to 80 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Negishi Coupling for Mthis compound (Adapted from[6])

Materials:

  • 2,6-Difluoroiodobenzene (1.0 mmol)

  • Methyl bromoacetate (1.2 mmol)

  • Zinc dust (1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To an oven-dried flask under argon, add the activated zinc dust and anhydrous THF.

  • Add a solution of methyl bromoacetate in THF dropwise and stir at room temperature for 2 hours to form the Reformatsky reagent.

  • In a separate flask, add 2,6-difluoroiodobenzene and Pd(PPh₃)₄ in anhydrous THF.

  • Transfer the prepared organozinc reagent to the second flask via cannula.

  • Heat the reaction mixture to 65 °C and stir for 5 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Negishi cross-coupling reactions, which are central to the synthesis of the target compounds and their alternatives.

Suzuki_Miyaura_Coupling cluster_legend Catalytic Cycle Pd(0)Ln Active Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Oxidative Adduct Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 (Base) Ar-Pd(II)-R(Ln) Transmetalated Complex Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi_Coupling cluster_legend Catalytic Cycle Pd(0)Ln Active Catalyst Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Oxidative Adduct Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-ZnX Ar-Pd(II)-R(Ln) Transmetalated Complex Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Figure 2: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The choice between Ethyl, Methyl, and tert-Butyl 2-(2,6-difluorophenyl)acetate will depend on the specific requirements of the synthetic route. The experimental data suggests that both Suzuki-Miyaura and Negishi couplings are effective methods for their synthesis, with Negishi coupling potentially offering slightly higher yields under milder conditions. The tert-butyl ester often provides advantages in terms of yield and selectivity in mono-arylation reactions. Researchers should consider the downstream synthetic steps, particularly deprotection strategies, when selecting the most appropriate ester derivative for their application. This guide provides a foundation for making an informed decision based on comparative data and established synthetic protocols.

References

A Comparative Guide to Catalyst Yields in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The choice of catalyst is paramount, significantly influencing the reaction's yield, efficiency, and applicability to various substrates. This guide provides a comparative analysis of different catalysts for the Suzuki-Miyaura reaction, with supporting experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Catalysts

The following table summarizes the performance of various palladium and nickel-based catalysts in the Suzuki-Miyaura cross-coupling reaction. The data is compiled from multiple sources to provide a broad overview of catalyst efficacy under different conditions.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Palladium Catalysts
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99[3]
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~95[3]
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~85[3]
Palladacycle10⁻⁹AnisoleK₂CO₃1205>99[3]
Pd/C (3%)3WaterK₃PO₄1000.17100[3]
PdCl₂(Lₙ@β-CD)0.01WaterK₃PO₄·7H₂O100496[4]
HT@NC/Pd-WaterKOH90-96[5]
Nickel Catalysts
NiCl₂(PCy₃)₂/2PCy₃5----96[6]
NiCl₂·6H₂O / DPPF-----moderate to good[7]

Key Observations:

  • Palladacycles demonstrate exceptional activity, achieving very high turnover numbers even at extremely low catalyst loadings, making them highly suitable for industrial applications.[3]

  • Homogeneous palladium catalysts with phosphine ligands like SPhos and XPhos offer high yields under relatively mild conditions.[3][8]

  • Heterogeneous catalysts such as Palladium on Carbon (Pd/C) and bio-based supported palladium catalysts provide the advantage of easy separation and recycling, aligning with green chemistry principles, though they may require higher catalyst loadings or temperatures.[3][5][9]

  • Nickel-based catalysts are emerging as a cost-effective alternative to palladium, showing comparable, high yields in many cases, although they can be more sensitive to reaction conditions.[1][6][7]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Specific conditions should be optimized for each unique combination of substrates and catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium or Nickel Catalyst (0.000001 - 5 mol%)

  • Ligand (if required)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, Water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, base, and catalyst.

  • If a solid ligand is used, it should be added at this stage.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide & Arylboronic Acid Mixing Mixing under Inert Atmosphere Reactants->Mixing Catalyst_Base Catalyst & Base Catalyst_Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating & Stirring Mixing->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Purity Analysis of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of common analytical techniques for determining the purity of Ethyl 2-(2,6-difluorophenyl)acetate, a key building block in various synthetic pathways. The selection of an appropriate analytical method is paramount for quality control, ensuring the identity, strength, and quality of the final product.

This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Quantitative data is summarized in clear, comparative tables, and key workflows are visualized to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the recommended analytical methods for the purity analysis of this compound. These values are based on the analysis of structurally similar aryl acetic acid esters and serve as a guide for method selection.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.999> 0.999
Linear Range 0.1 - 500 µg/mL0.1 - 500 µg/mL1 - 50 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.06 µg/mL~0.3 mg/mL
Specificity HighHighVery High (structure-specific)
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: The UV absorbance should be monitored at the λmax of this compound, which can be determined by a UV scan (typically around 260-270 nm for phenylacetic acid derivatives).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a concentration within the linear range of the method (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID)

GC is an excellent choice for the analysis of volatile and thermally stable compounds. It offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID).

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile organic solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).

  • Dilute the stock solution as necessary to fall within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which the sample and an internal standard are soluble and their signals do not overlap (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum containing signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add the appropriate volume of deuterated solvent.

  • Ensure complete dissolution before acquiring the spectrum.

Purity Calculation: The purity of the analyte is calculated based on the ratio of the integral of a specific analyte proton signal to the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the discussed analytical methods.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (for HPLC/GC) dilute->filter nmr NMR Analysis dilute->nmr hplc HPLC Analysis filter->hplc gc GC Analysis filter->gc integrate Peak Integration hplc->integrate gc->integrate calculate Purity Calculation nmr->calculate calibrate Calibration Curve integrate->calibrate calibrate->calculate

Caption: Experimental workflow for the purity analysis of a chemical compound.

method_comparison Purity Analysis Purity Analysis HPLC HPLC Purity Analysis->HPLC Non-volatile / Thermally Labile GC GC Purity Analysis->GC Volatile / Thermally Stable NMR NMR Purity Analysis->NMR Absolute Quantification / Structure Confirmation

Caption: Logical relationship and primary application of the analytical methods.

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for the quantification and purity assessment of Ethyl 2-(2,6-difluorophenyl)acetate, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a comparative framework for developing and validating suitable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies and validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction to Analytical Method Validation

Analytical method validation is a critical process in the pharmaceutical industry, ensuring that the chosen analytical procedure is reliable, reproducible, and suitable for its intended purpose.[2] For a compound like this compound, a robust analytical method is essential for monitoring purity, quantifying the substance in various matrices, and detecting any potential impurities or degradation products.[3]

Forced degradation studies are a crucial component of developing and validating stability-indicating analytical methods.[1][4] These studies involve subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4][5][6][7] This helps in understanding the degradation pathways and ensures that the analytical method can effectively separate the main compound from its degradants.[1][4][6]

Comparative Analysis of Analytical Techniques

The two most common and suitable analytical techniques for a compound like this compound are HPLC and GC. The choice between these methods depends on the analyte's properties, such as volatility, thermal stability, and polarity, as well as the specific requirements of the analysis (e.g., impurity profiling, assay).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Ideal for volatile and thermally stable compounds.
Typical Column Reversed-phase columns like C18 or C8 are commonly used for compounds of intermediate polarity.[8]Capillary columns with various stationary phases (e.g., polysiloxanes) are standard.
Detection UV-Vis detectors are common for chromophoric compounds. Mass Spectrometry (MS) can be coupled for identification.[9]Flame Ionization Detector (FID) provides good sensitivity for organic compounds. MS is used for identification.
Sample Prep Dissolving the sample in a suitable solvent.Dissolving the sample in a volatile solvent; derivatization may be required for polar analytes.[10][11]
Advantages High resolution, versatility, suitable for non-volatile compounds.High sensitivity, speed, and efficiency for volatile compounds.
Disadvantages Higher cost of solvents, potential for peak tailing.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound and the separation of its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (e.g., starting with 50:50 v/v and increasing the organic phase percentage).[12][13]

    • Flow Rate: 1.0 mL/min.[8][12]

    • Column Temperature: 30 °C.[11][13]

    • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-280 nm).

    • Injection Volume: 10 µL.

This protocol outlines a GC method for the analysis of this compound and related volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[14]

    • Injector Temperature: 250 °C.[14]

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: A temperature gradient program, for example, starting at 80 °C, holding for 2 minutes, then ramping up to 220 °C at a rate of 10 °C/min, and holding for 5 minutes.

    • Injection Mode: Split injection.

Validation Parameters and Data Presentation

According to ICH guidelines, the following parameters should be validated for the analytical method.[2]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are performed to demonstrate this.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample in 0.1N HCl.[7]

  • Base Hydrolysis: Reflux the sample in 0.1N NaOH.[7]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[6][7]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV and visible light.[7]

Data Presentation:

Stress Condition% Degradation of this compoundNumber of Degradation PeaksResolution (Rs) between Analyte and Major Degradant
Acid Hydrolysis (0.1N HCl, 60°C, 4h)15.22> 2.0
Base Hydrolysis (0.1N NaOH, 60°C, 2h)22.53> 2.0
Oxidation (3% H₂O₂, RT, 24h)8.91> 2.0
Thermal (80°C, 48h)5.11> 2.0
Photolytic (UV/Vis light, 7 days)3.40N/A

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Data Presentation:

Concentration (µg/mL)Peak Area (Arbitrary Units)
5125,430
10251,050
25628,900
501,255,800
1002,510,500
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25080x + 1250

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Data Presentation:

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.77%

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Data Presentation:

ParameterRepeatability (Intra-day)Intermediate Precision (Inter-day)
Number of Replicates 66 (over 3 days)
Mean Concentration (µg/mL) 50.150.3
Standard Deviation 0.250.35
% RSD 0.50%0.70%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation:

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation:

Parameter VariedVariation% RSD of Results
Flow Rate (mL/min)0.9, 1.1< 2.0%
Column Temperature (°C)28, 32< 2.0%
Mobile Phase Composition± 2% Organic< 2.0%

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Documentation & Implementation lit_review Literature Review & Physicochemical Properties method_selection Select Technique (HPLC/GC) lit_review->method_selection param_optimization Optimize Parameters (Mobile Phase, Temp, etc.) method_selection->param_optimization specificity Specificity / Forced Degradation param_optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use G cluster_stress Stress Conditions drug_substance This compound acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal drug_substance->thermal photo Photolytic drug_substance->photo degradation_products Mixture of Drug Substance & Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products analysis Analysis by Stability-Indicating Method degradation_products->analysis

References

Benchmarking Ethyl 2-(2,6-difluorophenyl)acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired yields, purity, and overall efficiency. This guide provides a comparative analysis of Ethyl 2-(2,6-difluorophenyl)acetate against other structurally similar reagents in the context of Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance in Claisen Condensation

The Claisen condensation is a key reaction in organic synthesis for the formation of β-keto esters or related compounds. The reactivity of substituted ethyl phenylacetates in this reaction can be influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine atoms, can impact the acidity of the α-protons and the electrophilicity of the ester carbonyl, thereby affecting reaction outcomes.

Below is a comparative summary of the performance of this compound and other selected reagents in the Claisen condensation with diethyl oxalate.

ReagentProductBaseSolventReaction TimeYield (%)
This compound Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoateSodium EthoxideEthanol/TolueneNot SpecifiedNot Specified
Ethyl Phenylacetate2,4-diphenyl acetoacetate (self-condensation)Potassium tert-butoxideSolvent-free30 min80%[1]
Ethyl AcetateEthyl acetoacetate (self-condensation)Sodium EthoxideEthanolNot SpecifiedGood[1]
Ethyl CyanoacetateDiethyl 2-cyano-3-oxosuccinateSodium EthoxideEthanol/Diethyl etherOvernightNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines a general protocol for the Claisen condensation, which can be adapted for specific substituted phenylacetates.

General Protocol for Claisen Condensation of Ethyl Phenylacetate Derivatives with Diethyl Oxalate

This protocol is based on the established procedure for the Claisen condensation of ethyl cyanoacetate with diethyl oxalate and can be adapted for this compound.[2][3]

1. Preparation of Sodium Ethoxide:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and a dropping funnel, add freshly cut sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

2. Condensation Reaction:

  • Cool the sodium ethoxide solution in an ice-water bath.

  • A mixture of the respective ethyl phenylacetate derivative (1 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise to the cooled sodium ethoxide solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by TLC is recommended).

3. Work-up and Purification:

  • Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a cold dilute acid (e.g., 10% sulfuric acid or 33% acetic acid) until the solution is neutral or slightly acidic.[4]

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude β-keto ester can be purified by vacuum distillation or recrystallization.

Synthetic Utility and Reaction Pathways

The product of the Claisen condensation, a β-keto ester, is a versatile intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. For instance, ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate can serve as a precursor for the synthesis of substituted pyrazoles and pyridazinones, which are known to exhibit a wide range of biological activities.

Below is a diagram illustrating a potential synthetic pathway from this compound to a substituted pyrazole derivative.

G cluster_0 Claisen Condensation cluster_1 Heterocycle Formation This compound This compound Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate This compound->Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate  NaOEt, EtOH/Toluene Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate Substituted Pyrazole Substituted Pyrazole Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate->Substituted Pyrazole  AcOH, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Substituted Pyrazole G Start Start Prepare Sodium Ethoxide Prepare Sodium Ethoxide Start->Prepare Sodium Ethoxide Cool Reaction Mixture Cool Reaction Mixture Prepare Sodium Ethoxide->Cool Reaction Mixture Add Reactants Add Phenylacetate Derivative and Diethyl Oxalate Cool Reaction Mixture->Add Reactants Reaction Stir at Room Temperature (Monitor by TLC) Add Reactants->Reaction Work-up Quench with Acid, Extract with Organic Solvent Reaction->Work-up Purification Distillation or Recrystallization Work-up->Purification Final Product Final Product Purification->Final Product

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 2-(2,6-difluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of Ethyl 2-(2,6-difluorophenyl)acetate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Footwear: Closed-toe shoes.

II. Step-by-Step Disposal Procedure

The proper disposal of halogenated organic compounds like this compound is critical to prevent environmental contamination and ensure a safe laboratory environment.[2][3]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3] Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[2][3] This includes any solvents, such as acetone, used to rinse contaminated glassware.[2]

  • Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, compatible with the chemical, and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated halogenated waste container.

    • Collect any rinsate from cleaning contaminated glassware in the same container.[2]

    • Avoid overfilling the container; a general rule is to not exceed 90% capacity.

  • Container Sealing and Storage:

    • Securely close the lid of the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Disposal Arrangement: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[2] Do not pour this chemical down the drain.[3][5]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as halogenated waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team and EHS office.

    • Restrict access to the spill area.

IV. Quantitative Data Summary

Since a specific SDS for this compound is unavailable, the following table summarizes key data from structurally similar compounds to provide a conservative safety reference.

PropertyEthyl difluoroacetate[6][7]2,6-Difluorophenylacetic acid[8]General Halogenated Organics
Primary Hazards Flammable liquid and vapor, Causes severe skin burns and eye damage.[6][7]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8]Toxic upon inhalation and ingestion.[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[6]Dispose of contents/container to an approved waste disposal plant.[8]Incineration at high temperatures (around 1200 K) is a safe disposal method.[9]
Incompatible Materials Oxidizing agents.[8]Strong acids, bases, oxidizing and reducing agents.[4]Incompatible with strong acids, bases, and oxidizing agents.

V. Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Waste FumeHood->Segregate Contain Contain Spill FumeHood->Contain Collect Collect in Labeled Container Segregate->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Area Seal->Store ArrangeDisposal Arrange for EHS Pickup Store->ArrangeDisposal CollectSpill Collect Absorbed Material Contain->CollectSpill Clean Clean Spill Area CollectSpill->Clean Clean->Collect

Caption: Logical workflow for the safe disposal of this compound.

References

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